Sodium disulfide

Catalog No.
S1917747
CAS No.
22868-13-9
M.F
Na2S2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium disulfide

CAS Number

22868-13-9

Product Name

Sodium disulfide

Molecular Formula

Na2S2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/2Na.S2/c;;1-2/q2*+1;-2

InChI Key

SRRKNRDXURUMPP-UHFFFAOYSA-N

SMILES

[Na+].[Na+].[S-][S-]

Canonical SMILES

[Na+].[Na+].[S-][S-]

sodium disulfide vs sodium sulfide differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

This table summarizes the fundamental differences between sodium disulfide and sodium sulfide.

Feature This compound Sodium Sulfide
CAS Number 22868-13-9 [1] [2] 1313-82-2 (common for Na₂S)
Molecular Formula Na₂S₂ [1] [2] Na₂S
Molar Mass (g/mol) 110.11 [1] 78.04
Chemical Structure Contains a disulfide anion (S₂²⁻); two sulfur atoms bonded together [3]. Contains a monosulfide anion (S²⁻); a single sulfur atom.
Common Form Light yellow, microcrystalline, very hygroscopic powder [1]. Yellow or red-brown lumps (industrial grade) or yellow flakes.
Melting Point 495 °C [1] ~1180 °C
Density 2.01 g/cm³ [1] ~1.86 g/cm³
Solubility Readily soluble in water; soluble in ethanol [1]. Soluble in water; insoluble in ether.

Synthesis and Production Methods

The industrial and laboratory-scale preparation methods for these two compounds differ significantly.

Synthesis of Sodium Sulfide

The diagram below outlines the six-step industrial production process for sodium sulfide.

Na₂SO₄ + Carbon Na₂SO₄ + Carbon Mixing Mixing Na₂SO₄ + Carbon->Mixing Heating Heating Mixing->Heating Chemical Reaction Chemical Reaction Heating->Chemical Reaction Collection Collection Chemical Reaction->Collection CO (By-product) CO (By-product) Chemical Reaction->CO (By-product)  Produces Na₂S (Melt) Na₂S (Melt) Chemical Reaction->Na₂S (Melt)  Produces Purification Purification Collection->Purification Na₂S (Melt)->Collection

Industrial synthesis of sodium sulfide involves reduction of sodium sulfate with carbon at high temperatures [4].

The key chemical reaction during heating is: Na₂SO₄ + 2 C → Na₂S + 2 CO [4] This is an endothermic reaction requiring temperatures between 900°C and 1100°C [4].

Synthesis of this compound

Laboratory preparation of this compound typically involves reacting sodium sulfide with elemental sulfur [1]. Direct synthesis from elements (sodium and sulfur) in specific conditions is also possible but more complex [1]. This compound is often generated in situ for immediate use in subsequent reactions [1].

Key Applications in Research

This compound and sodium sulfide serve as nucleophilic sulfur sources and reducing agents in various chemical syntheses.

  • This compound as a Reactant: It is used to introduce a disulfide (-S-S-) bridge into organic molecules. A key application is the preparation of bis(2-chloroethyl) disulfide from 2-chloroethanol, which is a precursor to saturated 1,2,5-dithiazepines and 1,2-dithiepanes [3].
  • This compound as a Reagent: It functions as a nucleophilic agent for synthesizing organic disulfides and as a selective reducing agent for nitro groups [1].
  • Sodium Sulfide as a Precursor: Sodium sulfide serves as the starting material for producing this compound and other polysulfides in the lab [1].

Key Takeaways for Researchers

  • Fundamental Difference: The core distinction lies in the sulfur anion—S²⁻ in sulfide vs. S₂²⁻ in disulfide. This dictates their reactivity and applications.
  • Synthetic Utility: this compound is particularly valuable for constructing disulfide bonds in heterocyclic chemistry and for selective reductions [3] [1].
  • Handling and Storage: this compound is highly hygroscopic and generally requires use soon after preparation or storage under strict anhydrous and oxygen-free conditions [1].

References

sodium disulfide synthesis methods overview

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Disulfide in Organic Synthesis

This compound (Na₂S₂) is typically employed as a sulfur-transfer agent for introducing disulfide (S-S) bonds into organic molecules. The table below summarizes its use in key synthetic procedures.

Target Compound Role of this compound Reaction Partners Key Application Notes
Bis(2-chloroethyl) disulfide [1] Sulfur source 2-chloroethanol Intermediate for synthesizing 1,2,5-dithiazepines [1].
1,2-Dithiolylium salts [1] Two-sulfur atom unit Aryl 1,3-diketones Method variations use H₂S₂ or diacetyl disulfide [1].
1,2-Dithiepanes [1] Sulfur source 1,5-dibromo compounds (e.g., 1,5-dibromopentane) General route to saturated seven-membered ring disulfides [1].
Di-o-nitrophenyl disulfide [2] Sulfur-nucleophile source o-chloronitrobenzene Classical method; detailed lab procedure available [2].

Detailed Experimental Protocols

Classical Synthesis from Sodium Sulfide and Sulfur

This procedure from Organic Syntheses for preparing di-o-nitrophenyl disulfide is a representative example of this compound application [2].

  • Reagents: Crystalline sodium sulfide (Na₂S, 1.5 mol), finely ground sulfur (1.5 mol), o-chloronitrobenzene (2.0 mol), 95% ethanol [2].
  • Procedure:
    • Dissolve sodium sulfide in 1.5 L of 95% ethanol in a 3-L round-bottom flask fitted with a reflux condenser by heating on a steam bath.
    • Add sulfur and continue heating until it dissolves, forming a brownish-red this compound solution.
    • Prepare a separate solution of o-chloronitrobenzene in 500 mL of 95% ethanol in a 5-L flask.
    • Slowly add the this compound solution to the o-chloronitrobenzene solution through the condenser. Control the initial reaction violence.
    • Heat the mixture on a steam bath gently at first, then at full heat for two hours.
    • After cooling, filter the mixture by suction.
    • Wash the solid cake (containing product and sodium chloride) with 500 cc of water in a beaker to remove salts, then filter again.
    • Wash the crystalline product with 100 mL of alcohol to remove any starting material.
  • Yield and Product: 58-66% yield of di-o-nitrophenyl disulfide, melting at 192–195°C [2].
Modern Method: Synthesis from Sodium Sulfinates

A 2025 study reports an innovative approach that bypasses this compound altogether, using stable sodium sulfinates to form disulfides directly [3] [4].

  • Reagents: Sodium sulfinate (1 mmol), Tetrabutylammonium iodide (TBAI, 20 mol%), H₂SO₄ (1 mmol for monobasic acids, 0.5 mmol for H₂SO₄), DMF (0.5 mL) [4].
  • Procedure:
    • Combine sodium sulfinate, TBAI, acid, and solvent in a reaction vessel.
    • Heat the mixture at 120°C for 2 hours under air.
    • Work up the reaction to isolate the disulfide product.
  • Reaction Scope: The method works for sodium sulfinates with both electron-donating (e.g., Me, t-Bu, MeO, naphthyl) and electron-withdrawing (e.g., F, Cl, Br) groups on the benzene ring, yielding disulfides in 49% to 89% isolated yield [4].
  • Key Advantage: This TBAI/H₂SO₄ reduction system eliminates the need for foul-smelling thiols and additional redox reagents used in traditional methods [3] [4].

Synthesis Workflow and Mechanism

The following diagrams illustrate the core relationships and mechanistic pathway involved in these synthesis methods.

G SodiumSulfide Sodium Sulfide (Na₂S) SodiumDisulfide This compound (Na₂S₂) SodiumSulfide->SodiumDisulfide Combination Sulfur Sulfur (S) Sulfur->SodiumDisulfide Combination TargetDisulfide Target Organic Disulfide (R-S-S-R) SodiumDisulfide->TargetDisulfide Nucleophilic Substitution OrganicHalide Organic Halide (R-X) OrganicHalide->TargetDisulfide Nucleophilic Substitution

Relationship between this compound and target organic disulfides [1] [2].

G Start Sodium Sulfinate (R-SO₂Na) Step1 Acid Protonation (H₂SO₄) Start->Step1 Step2 Formation of Thiosulfonate (R-S(O)₂-S-R) Step1->Step2 Step3 Iodide Reduction (TBAI) Step2->Step3 Catalytic Cycle Step4 Formation of Disulfide Bond (R-S-S-R) Step3->Step4 Step4->Step2 Intermediate

References

sodium disulfide solubility in water and solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Properties

Quantitative data for sodium disulfide is limited. The table below summarizes the available information from search results.

Property Value / Description Condition Source
Water Solubility 600 g/L [1] [2] 25 °C Manufacturer Specs
Appearance White to Almost white powder to crystal [2] - -
Density 1.575 g/cm³ [1] [2] 20 °C -

No specific data was found for its solubility in organic solvents like ethanol, acetone, or DMF from these search results.

Primary Applications and Experimental Context

This compound is primarily used as an intermediate or sulfur-transfer agent in chemical synthesis. The following diagram illustrates its role in one such synthesis pathway.

G 2-Chloroethanol 2-Chloroethanol This compound\n(Na₂S₂) This compound (Na₂S₂) 2-Chloroethanol->this compound\n(Na₂S₂) Reaction Bis(2-chloroethyl) disulfide Bis(2-chloroethyl) disulfide This compound\n(Na₂S₂)->Bis(2-chloroethyl) disulfide Chlorination with SOCl₂ 1,2,5-Dithiazepine\n(Heterocyclic Product) 1,2,5-Dithiazepine (Heterocyclic Product) Bis(2-chloroethyl) disulfide->1,2,5-Dithiazepine\n(Heterocyclic Product) Condensation with Primary Amine Thionyl Chloride\n(SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride\n(SOCl₂)->Bis(2-chloroethyl) disulfide

This compound serves as a key intermediate in the synthesis of heterocyclic compounds like 1,2,5-dithiazepines [3].

Another common industrial application is the use of its derivative, bis-(sodium sulfopropyl)-disulfide (SPS), which is highly soluble in water (600 g/L at 25°C) and acts as a brightener and leveling agent in acid copper electroplating baths [1] [2].

Experimental Solubility Determination Protocol

For a complete solubility profile, you may need to determine it experimentally. Here is a standard shake-flask method for determining solubility in the laboratory.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound
  • Solvent of choice (e.g., water, methanol, ethanol, DMF, acetone)
  • Thermostatted water bath or shaker
  • Analytical balance
  • Sealed vials (to prevent moisture absorption and oxidation)
  • Syringe filter (0.45 µm, compatible with the solvent)
  • HPLC or a suitable method for quantification (e.g., gravimetric analysis)

Procedure:

  • Excess Solute: Place an excess amount of this compound into a sealed vial containing a known volume of the solvent.
  • Equilibration: Agitate the mixture continuously in a thermostatted shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
  • Phase Separation: After equilibration, allow the undissolved solid to settle or centrifuge the mixture. Draw a sample of the saturated supernatant and filter it immediately to remove any particulate matter.
  • Quantification:
    • Gravimetric Method: Evaporate a known volume of the filtered solution to dryness and weigh the residual solid.
    • HPLC Method: Dilute the filtered solution appropriately and analyze it using a calibrated HPLC method to determine the concentration.
  • Calculation: Calculate the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Safety Notes: Conduct experiments in a fume hood. This compound may release hydrogen sulfide upon contact with moisture or acids. Use appropriate personal protective equipment (PPE).

References

Traditional vs. Modern Synthesis of Sodium Disulfide

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the core characteristics of the two synthetic approaches.

Feature Traditional Thermal Synthesis [1] Microwave-Assisted Synthesis [2]
Primary Reactants Sodium sulfide (Na₂S) and sulfur Information not specified in search results
Reaction Conditions Heated in 95% ethanol on a steam bath Microwave irradiation
Key Advantages Simple, established procedure Selective, facile, high purity, promising electrochemical activity
Reported Output Yields of 58-66% High purity; α and β polymorphs of Na₂S₂
Polymorph Control Not reported Selective synthesis of α and β phases

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the work by El-Shinawi et al. (2018) [2].

  • Objective: Selective and facile synthesis of sodium disulfide (Na₂S₂) polymorphs with high purity.
  • Materials: The specific starting materials are detailed in the primary publication (Inorganic Chemistry, 2018, 57 (13), pp 7499–7502). The method emphasizes selectivity for producing pure α and β phases of Na₂S₂.
  • Equipment: A laboratory microwave synthesis system is required.
  • Procedure:
    • Prepare the reactant mixture as specified for the target polymorph (α-Na₂S₂ or β-Na₂S₂).
    • Load the mixture into a suitable microwave-transparent reaction vessel.
    • Subject the mixture to microwave irradiation using the optimized power and time parameters established in the publication.
    • After the reaction cycle is complete, allow the product to cool.
    • The resulting solid is this compound, obtained with high purity and in its respective polymorphic phase.

Safety and Handling

  • Ventilation: All procedures must be conducted in a well-ventilated fume hood.
  • Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles.
  • Material-Specific Cautions:
    • Sodium Sulfide & this compound: These compounds can release toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture. H₂S is highly toxic and flammable.
    • Organic Solvents (for traditional method): Ethanol is highly flammable. Keep away from open flames and heat sources.

Experimental Workflow and Key Decision Points

The diagram below outlines the logical flow for selecting and executing the appropriate synthesis method.

G start Synthesis Objective: This compound (Na₂S₂) decision Requires Polymorph Control or High Purity? start->decision mw_path Microwave-Assisted Synthesis decision->mw_path Yes trad_path Traditional Thermal Synthesis decision->trad_path No mw_notes Advantages: • Selective for α/β phases • High Purity • Facile mw_path->mw_notes trad_notes Considerations: • Established Protocol • Lower Tech trad_path->trad_notes end Na₂S₂ Product mw_notes->end trad_notes->end

Research Implications and Application Notes

  • Polymorph Control: The microwave method's ability to selectively produce specific Na₂S₂ polymorphs (α and β) is significant, as different crystal structures can exhibit distinct physical and electrochemical properties [2].
  • Electrochemical Activity: The resulting materials from the microwave synthesis show "promising electrochemical activity," suggesting potential applications in energy storage, such as in the development of new battery components [2].
  • Method Selection: The traditional method remains a viable, low-tech option for producing Na₂S₂ where polymorph purity is not critical. In contrast, the microwave-assisted method is superior for applications requiring specific material properties dictated by crystal structure [1] [2].

References

Comprehensive Application Notes and Protocols: Sodium Disulfide in Copper Electrodeposition Baths

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPS in Copper Electrodeposition

Bis-(sodium-sulfopropyl)-disulfide (SPS) is a critical organic additive employed in copper electrodeposition processes, particularly in the electronics industry for the fabrication of printed circuit boards and semiconductor devices. SPS functions primarily as an accelerator that increases copper deposition rates in specific regions when used in combination with suppressor additives and chloride ions. This enables the superfilling of high-aspect-ratio features such as trenches and through-holes, preventing void formation and ensuring uniform conductive pathways [1] [2]. The compound dissociates on copper surfaces into its monomeric form, 3-mercapto-1-propanesulfonate (MPS), which interacts competitively with other bath components to locally accelerate deposition through complex electrochemical mechanisms [3] [4].

The growing demand for miniaturized electronics has driven the adoption of copper electroplating solutions capable of bottom-up filling of microscopic features. SPS plays an indispensable role in this context through its unique ability to counteract the suppression effect of polyethers like polyethylene glycol (PEG) in specific regions, particularly at the bottoms of features where accumulation occurs due to surface area reduction during deposition [5] [2]. These application notes provide comprehensive information on the formulation, mechanism, analysis, and troubleshooting of SPS-containing copper electroplating baths for researchers and development professionals in the field.

Chemical Composition and Bath Formulation

Standard Bath Compositions

Table 1: Basic components of acid sulfate copper electroplating baths utilizing SPS

Component Chemical Formula Concentration Range Function
Copper ions CuSO₄·5H₂O 60-250 g/L Metal source for deposition
Sulfuric acid H₂SO₄ 45-260 g/L Increases conductivity, solubility
Chloride ions HCl or NaCl 20-150 ppm Essential co-additive for SPS function
SPS (C₃H₆SO₃Na)₂S₂ 1-100 ppm Accelerator additive
PEG/PAG H(OCH₂CH₂)ₙOH 100-500 ppm Suppressor additive
Levelers Various dyes 1-50 ppm Control surface deposition

Copper electroplating baths utilizing SPS typically employ an acid sulfate electrolyte as the foundation, though other formulations including cyanide-based and fluoroborate systems exist [1]. The acid sulfate system predominates in electronic applications due to its excellent throwing power, high current efficiency, and relative simplicity of control [1]. As shown in Table 1, these baths contain copper sulfate as the primary copper source, sulfuric acid for conductivity enhancement, and a precise combination of organic additives that collectively control deposition characteristics.

Specialized bath formulations have been developed for specific applications. High-throw baths used for through-hole plating in printed circuit boards employ lower copper sulfate (60-90 g/L) and higher sulfuric acid (150-225 g/L) concentrations to improve metal distribution in low-current-density areas [1]. Conversely, high-speed baths utilize moderate copper sulfate concentrations (80-135 g/L) with high sulfuric acid (185-260 g/L) to enable elevated current densities and deposition rates [1].

Table 2: Specialized bath formulations for specific applications

Bath Type Copper Sulfate Sulfuric Acid Chloride Ions Current Density Primary Application
General-purpose 190-250 g/L 45-90 g/L 20-150 ppm 2-20 A/dm² Decorative plating
High-throw 60-90 g/L 150-225 g/L 30-80 ppm 1.5-5 A/dm² PCB through-holes
High-speed 80-135 g/L 185-260 g/L 40-80 ppm 5-20 A/dm² Electroforming
Additive Synergy and Concentration Ranges

The functional efficacy of SPS depends critically on its interaction with other bath components, particularly chloride ions and suppressor additives. Chloride ions at optimal concentrations (typically 30-80 ppm) are essential for SPS to exhibit its accelerating properties [1] [2]. Without chloride, SPS and its decomposition product MPS demonstrate modest inhibition effects rather than acceleration [3] [2]. The suppressor additives, typically polyethylene glycol (PEG) or polyalkylene glycols (PAG) at 100-500 ppm concentrations, create a background inhibition that SPS locally counteracts through competitive adsorption [6] [5].

The concentration ratio between SPS and suppressor additives significantly impacts deposition characteristics. Excessive SPS concentrations can lead to defect formation including roughness, dendrites, and incorporation of organic decomposition products into the deposit [3] [4]. Insufficient SPS results in inadequate acceleration, potentially leading to void formation in high-aspect-ratio features. Optimal SPS concentration typically ranges from 1-10 ppm in the presence of 200-500 ppm PEG, though precise ratios must be determined empirically for specific applications [6] [2].

Mechanism of Action

Competitive Adsorption and Accelerating Mechanism

The fundamental mechanism through which SPS accelerates copper deposition involves competitive adsorption with suppressor complexes on the copper surface. In the absence of SPS, PEG forms a Cu(I)-PEG-Cl complex that adsorbs strongly to the copper surface, creating a barrier that inhibits copper ion reduction and substantially reduces deposition rates [6] [2]. When SPS is introduced, it dissociates into MPS monomers which adsorb on the copper surface, partially displacing the PEG-Cl complex and creating sites where copper deposition can proceed at enhanced rates [5].

The adsorption behavior of SPS/MPS is strongly influenced by molecular conformation. Studies using time-of-flight secondary-ion mass spectrometry (TOF-SIMS) have identified that MPS molecules can adopt either gauche or trans conformations on copper surfaces, with each exhibiting different properties and interactions [3]. The gauche conformation appears particularly effective in acceleration, as the spatial orientation of functional groups facilitates interaction with both copper ions and the electrode surface [3]. The ratio between these conformations depends on applied potential and chloride concentration, providing a molecular-level explanation for the potential-dependent behavior of SPS acceleration.

G A SPS in Solution B Dissociation A->B C MPS Monomers B->C D Adsorption on Cu with Cl⁻ C->D E Gauche Conformation D->E F Trans Conformation D->F G Partial Displacement of PEG-Cl Complex E->G F->G H Cu²⁺ Partial Dehydration G->H I Enhanced Cu Deposition H->I

Figure 1: Mechanism of SPS dissociation and competitive adsorption on copper surfaces

Role of Chloride Ions and Complex Formation

Chloride ions play an indispensable role in the accelerating mechanism of SPS, serving as a bridging ligand that facilitates the formation of various complex intermediates [6] [2]. In the presence of chloride, SPS and its decomposition product MPS form Cu(I)-MPS-Cl complexes that stabilize monovalent copper species and enhance electron transfer kinetics [3] [4]. These complexes exhibit greater surface mobility than the Cu(II)-PEG-Cl suppressor complex, enabling them to reach recessed areas and initiate bottom-up filling.

Spectroscopic studies have revealed that the sulfonate end groups of MPS molecules in gauche conformation interact with Cu²⁺ ions, partially removing their hydration shell and facilitating reduction to Cu⁺ [6] [3]. The reduced copper species are then transferred to the chloride adlayer where they undergo further reduction to metallic copper. This mechanism explains how SPS enhances both the charge transfer and mass transport aspects of copper deposition. The presence of chloride ions also influences the surface coverage and conformational equilibrium of adsorbed thiolate molecules, with optimal acceleration occurring at specific chloride-to-thiol ratios [3].

Experimental Protocols and Methodologies

Bath Preparation and Standard Operating Conditions

Electroplating bath preparation requires precise control of component addition sequence and mixing conditions to ensure reproducible results. The following protocol describes the preparation of a standard acid sulfate copper bath with SPS acceleration:

  • Base electrolyte preparation: Fill the electroplating tank with approximately 80% of the final volume of deionized water (18 MΩ·cm resistivity). Add sulfuric acid (reagent grade) slowly with continuous mixing. CAUTION: Always add acid to water, never water to acid, to prevent violent exothermic reactions. Allow the solution to cool to room temperature.
  • Copper sulfate addition: Add the required quantity of copper sulfate pentahydrate (CuSO₄·5H₂O, electronic grade) to the acid solution with continuous mixing until completely dissolved.
  • Chloride addition: Add the chloride source (typically HCl or NaCl) as a diluted solution to achieve the target concentration (30-80 ppm). Mix thoroughly for at least 15 minutes.
  • Suppressor addition: Add the suppressor additive (typically PEG with molecular weight 3400-8000 g/mol) as a pre-prepared stock solution. Mix thoroughly for at least 30 minutes.
  • SPS addition: Finally, add SPS as a fresh, diluted stock solution (typically 100-1000 ppm concentration) to achieve the target concentration (1-10 ppm). Mix gently but thoroughly to ensure homogeneous distribution.

Standard operating conditions for copper electrodeposition with SPS include:

  • Temperature: Ambient to 40°C (typically 25±2°C)
  • Agitation: Mechanical stirring (200-400 rpm) or air sparging
  • Current density: 1-20 A/dm² depending on application
  • Anode-to-cathode ratio: 1:1 to 2:1
  • Filtration: Continuous filtration through 1-5 μm polypropylene cartridges
Electrochemical Characterization Methods

Cyclic voltammetry (CV) provides essential information about the electrochemical behavior of SPS-containing baths and interactions between additives [6] [3]. The following protocol describes a standardized approach:

  • Electrode preparation: Use a platinum rotating disk electrode (4 mm diameter) as the working electrode. Polish the electrode surface with 0.05 μm alumina suspension, rinse with deionized water, and dry. A copper counter electrode and mercury-mercury sulfate reference electrode (MSE) or silver-silver sulfate reference electrode complete the three-electrode system.
  • Solution preparation: Prepare the base electrolyte (0.25 M CuSO₄ + 1.0 M H₂SO₄ + 50 ppm Cl⁻) and deaerated with nitrogen for 15 minutes prior to measurements.
  • Additive introduction: After recording the base voltammogram, introduce PEG (250-400 ppm) and record the suppression curve. Finally, add SPS (1-10 ppm) and record the acceleration curve.
  • Measurement parameters: Scan potential from open circuit potential (OCP) to approximately -0.6 V vs. MSE at 5-20 mV/s scan rate. Electrode rotation: 500-2000 rpm. Maintain temperature at 25±0.5°C.
  • Data analysis: Analyze the hysteresis between forward and reverse scans, changes in deposition onset potential, and current densities at specific potentials to quantify suppression and acceleration effects.

Electrochemical impedance spectroscopy (EIS) complements CV by providing information about interface characteristics and adsorption processes [2]. Standard EIS parameters for SPS-containing baths include:

  • Frequency range: 10,000 Hz to 0.1 Hz
  • Amplitude: 10 mV RMS
  • DC potential: Typically -0.2 to -0.4 V vs. MSE
  • Data fitting: Equivalent circuit modeling to extract charge transfer resistance, double-layer capacitance, and adsorption parameters
Analytical Methods for Additive Analysis

Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) has emerged as a powerful technique for investigating the adsorption of SPS and its interaction with other additives on copper surfaces [6] [3]. The experimental protocol includes:

  • Sample preparation: Plate copper onto suitable substrates (e.g., nitinol wire or silicon wafers) under controlled electrochemical conditions. Use a withdrawal apparatus during deposition to create potential gradients along the substrate for spatially-resolved analysis.
  • Rinsing and drying: Immediately after deposition, rinse samples with copious deionized water using a controlled flow rate and angle to preserve adsorbed species while removing soluble salts. Dry under nitrogen stream.
  • TOF-SIMS analysis: Conduct analysis using a TOF-SIMS instrument equipped with a bismuth liquid metal ion gun. Operate in static SIMS mode (primary ion dose < 10¹³ ions/cm²) to preserve molecular information. Collect both positive and negative ion spectra.
  • Data interpretation: Identify characteristic fragments including CH₂SO₃⁻ (m/z 94.02), C₃H₅SO₃⁻ (m/z 121.05), CuS⁻ (m/z 94.95), and CuSC₃H₆SO₃⁻ (m/z 217) [3]. Monitor chloride (m/z 35, 37) and PEG fragments (C₂H₄O₂Cu⁺, C₃H₆OCu⁺) to evaluate competitive adsorption [6].

G A Sample Preparation Cu electrodeposition B Controlled Rinsing & Drying A->B C TOF-SIMS Analysis Static Mode B->C E Mass Spectral Interpretation C->E D Cyclic Voltammetry Additive Interaction F Electrochemical Parameter Extraction D->F G Surface Coverage Quantification E->G H Conformational Analysis E->H I Competitive Adsorption Assessment E->I F->I

Figure 2: Experimental workflow for characterizing SPS adsorption and interactions using combined electrochemical and surface analysis techniques

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table 3: Troubleshooting guide for SPS-containing copper electroplating baths

Problem Potential Causes Diagnostic Tests Corrective Actions

| Incomplete feature filling | Insufficient SPS concentration Excessive suppressor Low chloride | CV to check acceleration Hull cell tests | Increase SPS (1-5 ppm) Adjust PEG:SPS ratio Verify chloride concentration | | Over-acceleration and roughness | Excessive SPS Chloride outside range Depleted suppressor | CV, EIS IC for chloride GC for organics | Dilute and replenish bath Adjust chloride to 50 ppm Add fresh PEG | | Organic incorporation in deposit | SPS decomposition Imbalanced additives High impurity levels | TOF-SIMS analysis HPLC for decomposition ICP-MS for metals | Carbon treatment Optimize additive balance Verify raw material purity | | Poor throwing power | High copper concentration Insufficient acid Additive imbalance | Throwing power tests CV at different rotation rates | Adjust Cu:H₂SO₄ ratio Optimize accelerator:suppressor ratio |

Additive Concentration Monitoring and Control

Maintaining optimal additive concentrations is critical for consistent bath performance. The following approaches enable effective monitoring and control:

  • Cyclic voltammetric stripping (CVS) provides rapid, in-situ assessment of additive concentrations. Standard protocol:

    • Measure the charge required to strip a known amount of electrodeposited copper
    • Compare acceleration and inhibition effects against standard curves
    • Calculate additive concentrations based on normalized charge values
    • Perform daily monitoring with automated systems for precise control
  • HPLC analysis enables quantitative determination of SPS and decomposition products:

    • Column: Reversed-phase C18 (250 × 4.6 mm, 5 μm)
    • Mobile phase: Gradient from 95% water (0.1% TFA) to 60% acetonitrile (0.1% TFA)
    • Flow rate: 1.0 mL/min
    • Detection: UV at 220 nm
    • Retention times: SPS (~8.5 min), MPS (~6.2 min)
  • Mass spectrometry techniques (LC-MS, TOF-SIMS) provide structural identification and surface adsorption data:

    • Monitor characteristic fragments: SPS (m/z 355), MPS (m/z 155)
    • Track decomposition products including various oxidized species
    • Correlate surface coverage with electrochemical performance

Regular bath maintenance should include continuous carbon filtration to remove organic decomposition products, periodic dummy electrolysis to eliminate metallic impurities, and systematic replenishment based on amp-hour consumption rather than time-based additions. Well-maintained SPS-containing baths can typically operate for 3-6 months before requiring complete replacement.

Conclusion

Bis-(sodium-sulfopropyl)-disulfide (SPS) represents a critical accelerator additive in modern copper electrodeposition processes, particularly for electronics applications requiring bottom-up filling of high-aspect-ratio features. Its efficacy depends fundamentally on complex interactions with suppressor additives (PEG), chloride ions, and the copper electrode surface. Successful implementation requires careful control of bath composition, operating parameters, and additive balance based on sophisticated analytical monitoring.

The protocols and guidelines presented in these application notes provide researchers and technicians with comprehensive methodologies for implementing, characterizing, and optimizing SPS-containing copper electroplating baths. By combining electrochemical techniques with surface-sensitive analytical methods like TOF-SIMS, it is possible to develop a molecular-level understanding of additive interactions and their impact on deposition properties, enabling continuous improvement of copper electroplating processes for emerging applications in advanced electronics manufacturing.

References

Comprehensive Application Notes and Protocols for Bis-(sodium sulfopropyl)-disulfide (SPS) in Electroplating for Pharmaceutical and Healthcare Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPS in Electroplating

Bis-(sodium sulfopropyl)-disulfide (SPS), with CAS Registry Number 27206-35-5, is an organosulfur compound with the molecular formula C₆H₁₂Na₂O₆S₄ and a molecular weight of 354.40 g/mol. This compound serves as a critical additive in electroplating processes, particularly in copper deposition for decorative and functional applications. SPS belongs to a class of sulfur-containing compounds characterized by two sulfopropyl groups connected by a disulfide bond, which provides its unique electrochemical properties. The presence of sulfonate groups grants water solubility and ionic character, making it particularly useful in aqueous electroplating systems [1] [2].

In the pharmaceutical and healthcare sectors, electroplating plays a crucial role in enhancing the performance and reliability of medical devices, surgical instruments, and pharmaceutical manufacturing equipment. The global electroplating intermediate market is expanding significantly, driven by increasing demand for advanced coatings in healthcare applications. Electroplating intermediates like SPS are indispensable for creating protective coatings on medical implants such as pacemakers, stents, and orthopedic devices, providing a barrier against body fluids and ensuring long-term functionality. Additionally, electroplated coatings enhance sterilization capabilities of surgical instruments, reducing infection risks and improving patient outcomes [3].

Chemical Properties and Specifications

SPS appears as a white to light yellow solid powder with excellent water solubility, forming a colorless transparent liquid when dissolved. The compound typically has a purity specification of 98.0% minimum when measured at 245nm, with moisture content not exceeding 1.50%. The pH of a 38% solution generally ranges between 2.0 and 6.0, indicating its compatibility with various electroplating bath formulations [4]. The chemical structure features a disulfide bridge (-S-S-) connecting two sulfopropyl groups, with terminal sulfonate groups (-SO₃⁻) providing ionic character and water solubility.

The disulfide bond in SPS is chemically reversible, allowing the compound to participate in redox reactions during electroplating processes. Under reducing conditions at the cathode surface, SPS can cleave into two molecules of 3-mercaptopropanesulfonic acid (MPS), which then adsorb onto the copper surface and influence deposition kinetics. This breakdown and adsorption behavior is fundamental to SPS's function as an accelerating agent in copper electroplating baths [5] [6].

Table 1: Physical and Chemical Properties of SPS

Property Specification Method/Notes
Appearance White to light yellow powder Visual
Molecular Formula C₆H₁₂Na₂O₆S₄ -
Molecular Weight 354.40 g/mol -
CAS Registry Number 27206-35-5 -
Purity 98.0% min Measured at 245nm
Moisture Content 1.50% max -
pH (38% solution) 2.0-6.0 -
Water Solubility Highly soluble Forms colorless transparent solution

Mechanism of Action in Electroplating

The functionality of SPS in electroplating baths revolves around its competitive adsorption behavior on copper surfaces. In typical copper electroplating formulations, SPS interacts with suppressor additives such as polyalkylene glycols (PAG) through a complex mechanism where these compounds compete for adsorption sites on the cathode surface. The proposed mechanism involves several critical steps that collectively enhance deposition rates in specific areas, enabling superior gap-fill capability for high-aspect-ratio features [6]:

  • Surface Adsorption: SPS molecules adsorb onto the copper cathode surface, particularly in areas with higher current density.
  • Disulfide Reduction: The disulfide bond in SPS cleaves under reducing conditions, forming MPS (3-mercaptopropanesulfonic acid) which strongly coordinates with copper ions.
  • Competitive Behavior: SPS and its breakdown products compete with suppressor molecules (PAG) for surface sites, displacing them from specific areas.
  • Acceleration Effect: By displacing suppressors, SPS increases deposition rates in recessed areas, promoting bottom-up filling of features.

This mechanism is particularly valuable in semiconductor copper metallization and printed circuit board (PCB) manufacturing, where void-free filling of high-aspect-ratio features is essential for device performance and reliability. The antisuppression effect of SPS counteracts the excessive polarization caused by suppressor additives, creating a balanced system that enables preferential deposition in recessed areas while minimizing deposition on protruding features [6].

The following diagram illustrates the competitive adsorption mechanism between SPS and polyalkylene glycols on copper surfaces:

Pharmaceutical and Healthcare Applications

Medical Device Manufacturing

SPS plays a critical role in the production of various medical devices through its application in copper electroplating processes. Medical implants such as pacemakers, stents, and orthopedic devices often require precisely controlled copper layers as foundational or functional components. The use of SPS in these applications enables the deposition of smooth, uniform copper coatings with excellent adhesion properties, which is essential for devices that will be implanted in the human body for extended periods. These electroplated coatings provide a protective barrier against body fluids, preventing corrosion and ensuring the long-term functionality of medical implants [3].

The quality of copper deposition achieved with SPS-containing baths directly impacts the biocompatibility and performance of medical devices. By producing fine-grained, ductile copper layers with minimal defects, SPS helps manufacturers meet the stringent quality standards required for medical applications. The enhanced throwing power provided by SPS allows for uniform deposition on complex geometries, which is particularly important for devices with intricate shapes such as stents and neural electrodes [5] [4].

Pharmaceutical Manufacturing Equipment

In pharmaceutical production, equipment components that undergo copper electroplating with SPS-containing baths demonstrate improved durability and resistance to harsh chemical environments. The smooth, non-porous surfaces resulting from SPS-optimized plating are less prone to trapping contaminants and are easier to clean and sterilize, addressing critical concerns in pharmaceutical manufacturing. Electroplated copper layers also provide excellent thermal conductivity, which is beneficial for heat exchangers and other temperature-controlled processing equipment used in pharmaceutical synthesis [3].

The corrosion resistance imparted by high-quality copper plating helps maintain the integrity of pharmaceutical manufacturing equipment over extended operational periods, reducing particulate generation and maintenance requirements. This contributes to higher precision in drug manufacturing and packaging, directly impacting final product quality. The application of SPS in this context aligns with the growing emphasis on quality-by-design in pharmaceutical production, where material specifications and processing parameters are carefully controlled to ensure consistent output [5] [3].

Experimental Protocols and Methodologies

Standard Copper Electroplating Protocol with SPS

This protocol describes a standardized method for copper electroplating using SPS as a brightener and accelerator, suitable for research and development purposes in pharmaceutical and medical device applications.

Materials and Equipment:

  • Copper sulfate pentahydrate (CuSO₄·5H₂O)
  • Sulfuric acid (H₂SO₄), reagent grade
  • Hydrochloric acid (HCl), reagent grade
  • SPS (Bis-(sodium sulfopropyl)-disulfide, CAS 27206-35-5, purity ≥98%)
  • Polyethylene glycol (PEG, MW ~8000) or other suppressor additive
  • Deionized water (18 MΩ·cm resistivity)
  • Electroplating cell with temperature control
  • Copper anodes (phosphorized, 0.04-0.06% phosphorus)
  • Cathode substrates (may vary based on application)
  • DC power supply
  • Reference electrode (optional for potential measurements)

Bath Formulation:

  • Copper sulfate: 200-250 g/L
  • Sulfuric acid: 50-70 g/L
  • Chloride ions: 50-100 mg/L
  • SPS: 1-10 mg/L (typical concentration range)
  • Suppressor additive: 100-500 mg/L

Procedure:

  • Bath Preparation:

    • Fill the electroplating cell with approximately 70% of the final volume of deionized water.
    • Add sulfuric acid slowly with constant stirring, followed by copper sulfate.
    • Add chloride ions in the form of HCl or NaCl.
    • Dilute to the final volume with deionized water and mix thoroughly.
  • Additive Introduction:

    • Add the suppressor additive (PEG) and mix for at least 30 minutes.
    • Introduce SPS at the desired concentration (typically 1-10 mg/L) with continuous mixing.
    • Allow the bath to stabilize for 1-2 hours before use.
  • Plating Process:

    • Set bath temperature to 20-25°C.
    • Insert copper anodes and cathode substrates into the bath.
    • Apply current density in the range of 1-5 A/dm², depending on the specific application.
    • Maintain agitation through mechanical stirring or air sparging.
    • Continue plating for the required duration to achieve the desired thickness.
  • Post-Treatment:

    • Remove plated parts and rinse thoroughly with deionized water.
    • Dry parts using forced air or nitrogen.

Quality Control Parameters:

  • Throwing power: Measure using Hull cell tests
  • Deposition uniformity: Assess through thickness measurements across the substrate
  • Surface morphology: Characterize using scanning electron microscopy (SEM)
  • Brightness: Evaluate visually or with gloss meters

The following workflow diagram illustrates the complete electroplating process with SPS:

G SPS Electroplating Experimental Workflow BathPrep Bath Preparation (CuSO4, H2SO4, Cl-) AdditiveIntro Additive Introduction (SPS, Suppressors) BathPrep->AdditiveIntro Stabilization Bath Stabilization (1-2 hours) AdditiveIntro->Stabilization PlatingParams Set Plating Parameters (Temp: 20-25°C, Current: 1-5 A/dm²) Stabilization->PlatingParams Electroplating Electroplating Process (With Agitation) PlatingParams->Electroplating PostTreatment Post-Treatment (Rinsing, Drying) Electroplating->PostTreatment QC Quality Control (Thickness, Uniformity, Morphology) PostTreatment->QC

Through-Silicon Via (TSV) Filling Protocol for Semiconductor Applications

This specialized protocol describes a bottom-up filling process for through-silicon vias (TSVs) using SPS, which has relevance for advanced medical semiconductor devices and implants.

Materials and Equipment:

  • Standard acid copper sulfate bath components
  • SPS (high purity, ≥99%)
  • Leveling agents (e.g., Janus Green B or derivatives)
  • Suppressor additives (PEG or PPG derivatives)
  • TSV silicon wafers with appropriate barrier/seed layers
  • Electroplating tool with precise current control
  • Analytical balance for precise additive dosing

Bath Formulation for TSV Filling:

  • Copper sulfate: 150-200 g/L
  • Sulfuric acid: 50-70 g/L
  • Chloride ions: 30-60 mg/L
  • SPS: 3-8 mg/L
  • Suppressor: 200-400 mg/L
  • Leveler: 2-10 mg/L

Procedure:

  • Bath Conditioning:

    • Prepare base electrolyte as described in Section 5.1.
    • Add suppressor and leveler additives, allowing sufficient time for dissolution.
    • Introduce SPS at 5 mg/L concentration with continuous mixing.
  • Wafer Preparation:

    • Clean TSV wafers using appropriate semiconductor cleaning protocols.
    • Activate copper seed layer if necessary.
  • Plating Process:

    • Set bath temperature to 20-25°C.
    • Apply a low current density of 0.2-0.5 A/dm² initially.
    • Use potential waveform or current pulse sequences if required.
    • Continue plating until complete via filling is achieved (typically 3-6 hours).
  • Process Monitoring:

    • Monitor bath composition regularly using CVS or CPVS analysis.
    • Adjust additive concentrations as needed based on analytical results.

Quality Assessment:

  • Filling efficiency: Evaluate using cross-sectional SEM analysis
  • Void formation: Assess through microscopic examination
  • Copper purity: Measure using ICP-MS or similar techniques

Formulation Examples and Parameters

Table 2: SPS Electroplating Bath Formulations for Different Applications

Application Base Composition SPS Concentration Co-Additives Operating Conditions

| Decorative Copper Plating | CuSO₄: 200-250 g/L H₂SO₄: 50-70 g/L Cl⁻: 50-100 mg/L | 10-50 mg/L | Carrier surfactants Dyes | Temp: 20-30°C Current: 1-3 A/dm² Agitation: Mechanical | | PCB Manufacturing | CuSO₄: 180-220 g/L H₂SO₄: 50-70 g/L Cl⁻: 30-60 mg/L | 1-10 mg/L | PEG suppressors Leveling agents | Temp: 20-25°C Current: 1-5 A/dm² Agitation: Air sparging | | Semiconductor TSV Filling | CuSO₄: 150-200 g/L H₂SO₄: 50-70 g/L Cl⁻: 30-60 mg/L | 3-8 mg/L | PEG/PPG suppressors Specialized levelers | Temp: 20-25°C Current: 0.2-0.5 A/dm² Pulse or DC plating | | Medical Device Coating | CuSO₄: 200-250 g/L H₂SO₄: 50-70 g/L Cl⁻: 50-100 mg/L | 5-15 mg/L | PEG suppressors Carrier compounds | Temp: 20-25°C Current: 1-4 A/dm² Agitation: Mechanical |

Table 3: Optimization Parameters for SPS in Different Applications

Parameter Effect of SPS Optimal Concentration Range Analytical Methods
Brightening Effect Produces bright, leveled deposits 5-50 mg/L Visual inspection, Gloss measurement
Throwing Power Improves uniformity in low-current density areas 2-15 mg/L Hull cell tests, Thickness mapping
Filling Capability Enables bottom-up filling of features 3-8 mg/L Cross-sectional analysis, SEM
Deposition Rate Increases rate by counteracting suppressors 1-10 mg/L Electrochemical analysis, Thickness vs time
Grain Structure Refines grain size 5-20 mg/L SEM, XRD analysis

Troubleshooting and Quality Control

Common Issues and Solutions

Problem: Rough or Burnt Deposits

  • Potential Causes: Excessive current density, insufficient agitation, low SPS concentration, impurity contamination.
  • Solutions:
    • Reduce current density to recommended range
    • Increase agitation to improve mass transfer
    • Analyze SPS concentration and replenish if below 1 mg/L
    • Implement continuous filtration to remove particulates
    • Perform carbon treatment to remove organic impurities

Problem: Poor Throwing Power

  • Potential Causes: Imbalanced additive system, excessive SPS concentration, chloride imbalance.
  • Solutions:
    • Analyze additive concentrations using CVS techniques
    • Adjust SPS concentration to optimal range (typically 1-10 mg/L)
    • Verify chloride concentration and adjust to 50-100 mg/L
    • Evaluate suppressor concentration and replenish if necessary

Problem: Voids or Defects in Filled Features

  • Potential Causes: Incorrect SPS-to-suppressor ratio, contamination, improper current density.
  • Solutions:
    • Optimize SPS and suppressor ratio for specific feature geometry
    • Implement more frequent bath maintenance and purification
    • Adjust current density to lower initial values for better bottom-up filling
    • Consider using pulse plating for high-aspect-ratio features
Quality Control Measures

Effective quality control in SPS-mediated electroplating requires regular monitoring of both bath composition and deposit properties. Cyclic Voltammetric Stripping (CVS) is the most widely used method for monitoring additive concentrations in copper plating baths, providing rapid feedback on accelerator, suppressor, and leveler concentrations. This technique measures the deposition rate under controlled conditions, which is influenced by the additive concentrations in the bath.

Additional quality control measures include:

  • Regular Hull cell tests to evaluate throwing power and deposit appearance across a range of current densities
  • Thickness uniformity measurements using X-ray fluorescence or micrometer measurements
  • Adhesion testing using tape tests, bend tests, or scratch tests according to ASTM standards
  • Accelerated corrosion testing for medical devices that must withstand sterilization and physiological environments
  • Surface roughness analysis using profilometry or atomic force microscopy

For pharmaceutical and medical applications, documentation and traceability are critical aspects of quality control. Maintain detailed records of bath formulation, operating parameters, analytical results, and performance characteristics to ensure consistency and facilitate troubleshooting when needed.

References

Analytical Measurement of Hydrogen Sulfide Pools

Author: Smolecule Technical Support Team. Date: February 2026

In biological systems, hydrogen sulfide exists in several distinct forms, and accurately measuring these different pools is a recognized challenge in the field [1]. The following table summarizes these pools and the core principle behind their measurement.

Hydrogen Sulfide Pool Description Measurement Principle
Free Hydrogen Sulfide The volatile, bioavailable form of H₂S/HS⁻ [1]. Direct derivatization with monobromobimane (MBB) under alkaline conditions [1].
Acid-Labile Sulfide Sulfur contained in iron-sulfur clusters (e.g., in ferredoxins); released as H₂S under acidic conditions (pH < 5.4) [1]. Liberated via acidification and the resulting H₂S is trapped and derivatized with MBB [1].
Bound Sulfane Sulfur Sulfur atoms covalently bound only to other sulfur atoms (e.g., in persulfides, polysulfides); released by reducing agents [1]. Reduced by TCEP (a reducing agent) under acidic conditions, and the released H₂S is measured [1].

Detailed Protocol for Measuring H₂S Pools

The following is a summarized protocol adapted from the research for discretely measuring the three primary biological pools of H₂S using monobromobimane (MBB) derivatization and reverse-phase high-performance liquid chromatography (RP-HPLC) [1].

Workflow Overview The diagram below illustrates the core experimental workflow for measuring the different hydrogen sulfide pools.

G Start Start with Biological Sample FreeH2S Free H₂S Measurement Start->FreeH2S AcidLabile Acid-Labile H₂S Measurement Start->AcidLabile SulfaneS Bound Sulfane Sulfur Measurement Start->SulfaneS HPLC RP-HPLC Analysis with Fluorescent Detection FreeH2S->HPLC AcidLabile->HPLC SulfaneS->HPLC Calc Calculate Concentrations HPLC->Calc Quantify Sulfide-Dibimane

Key Materials

  • Monobromobimane (MBB) (e.g., Sigma-Aldrich, Cat. No. B4380) [1].
  • Sodium sulfide (Na₂S) of high purity for creating standard curves [1].
  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) as a reducing agent [1].
  • Buffers: 100 mM phosphate buffer (pH 2.6, with 0.1 mM DTPA) and 100 mM Tris-HCl buffer (pH 9.5, with 0.1 mM DTPA). DTPA is added to chelate trace metals and prevent oxidation [1].
  • Equipment: RP-HPLC system with a fluorescence detector, vacutainer tubes or similar sealed vials.

Step-by-Step Method

  • Sample Preparation: Homogenize tissue or prepare plasma/serum in an oxygen-free environment as much as possible to prevent H₂S oxidation [1].
  • Measure Free H₂S:
    • Incalate a sample aliquot with MBB in 100 mM Tris-HCl buffer (pH 9.5, 0.1 mM DTPA) in a sealed vial [1].
    • Protect from light, allow the derivatization reaction to proceed, then analyze by HPLC.
  • Measure Acid-Labile H₂S:
    • Add a separate sample aliquot to 100 mM phosphate buffer (pH 2.6, 0.1 mM DTPA) in a sealed vacutainer tube. This acidification releases H₂S from the acid-labile pool into the headspace [1].
    • Remove the original solution to avoid interference from plasma proteins.
    • Add Tris-HCl buffer (pH 9.5) to the vial to re-dissolve the H₂S gas from the headspace.
    • Add MBB to this Tris buffer to derivatize the trapped H₂S, then analyze by HPLC. This value represents Free + Acid-Labile H₂S.
  • Measure Bound Sulfane Sulfur:
    • In a separate sealed tube, incubate a sample aliquot with 1 mM TCEP in 100 mM phosphate buffer (pH 2.6, 0.1 mM DTPA). TCEP reduces disulfide bonds, liberating sulfur from the bound sulfane sulfur pool, which is simultaneously released as H₂S under the acidic conditions [1].
    • Trap and derivatize the liberated H₂S as in Step 3, then analyze by HPLC. This value represents Free + Acid-Labile + Bound Sulfane Sulfur H₂S.
  • Calculation of Pools:
    • Free H₂S = Value from Step 2.
    • Acid-Labile H₂S = (Value from Step 3) - (Value from Step 2).
    • Bound Sulfane Sulfur = (Value from Step 4) - (Value from Step 3).

Important Research Considerations and Safety

  • Method Validation: The MBB/HPLC method was developed because the traditionally used methylene blue method is now considered invalid for measuring bona fide H₂S in biological systems, as it is subject to interference and artifacts [1].
  • Critical Notes on Sulfur Chemistry: In aqueous solution, H₂S primarily exists as HS⁻ (hydrosulfide anion), and the sulfide anion S²⁻ is not formed [2]. Sulfane sulfur refers to divalent sulfur atoms bound only to other sulfur atoms, which can be present in compounds like persulfides and polysulfides [1].
  • Safety: Hydrogen sulfide is a toxic, flammable, and corrosive gas [2]. All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Refer to Safety Data Sheets (SDS) for all chemicals.

References

Comprehensive Application Notes and Protocols on Sodium Disulfide in Room-Temperature Sodium-Sulfur Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Room-Temperature Sodium-Sulfur Batteries

Room-temperature sodium-sulfur (RT Na-S) batteries represent an emerging class of electrochemical energy storage systems that leverage the abundant and low-cost elements sodium and sulfur to achieve high theoretical energy densities of 1,274 Wh kg⁻¹ based on the mass of Na₂S [1]. Unlike traditional high-temperature Na-S batteries that operate at 300-350°C, RT Na-S batteries function at ambient conditions, making them suitable for diverse applications including grid energy storage, renewable energy integration, and large-scale stationary storage [2] [3]. The fundamental operating principle involves the reversible electrochemical reaction between sodium and sulfur, forming various sodium polysulfide intermediates (Na₂Sₓ, where x = 2-8) during charge and discharge cycles. The theoretical specific capacity of these systems reaches 1,675 mA h gs⁻¹ based on sulfur mass, significantly surpassing conventional lithium-ion technologies in terms of raw material cost and natural abundance [1].

The shift from high-temperature to room-temperature systems addresses several limitations of traditional Na-S batteries, including safety concerns from operating at elevated temperatures and the need for extensive thermal management infrastructure. However, this transition introduces new challenges primarily related to kinetic limitations at lower temperatures and polysulfide dissolution in conventional organic electrolytes. The sodium disulfide (NaS₂) and higher polysulfide intermediates play a crucial role in the electrochemical processes, influencing both battery performance and degradation mechanisms. Recent advances in electrolyte engineering, catalyst design, and interface optimization have significantly improved the cycling stability and practical capacity of RT Na-S batteries, positioning them as promising candidates for next-generation energy storage applications [4].

Technical Challenges and Fundamental Mechanisms

The practical implementation of room-temperature Na-S batteries faces several significant technical challenges that primarily stem from the complex multiphase conversion reactions between sodium and sulfur. These challenges directly impact cycle life, Coulombic efficiency, and overall safety of the battery system.

Polysulfide Shuttling Effect

The shuttle effect represents one of the most critical challenges in RT Na-S batteries. During discharge, sulfur undergoes a stepwise reduction process through various sodium polysulfide intermediates (Na₂S₈, Na₂S₆, Na₂S₄, etc.) before reaching the final discharge product Na₂S. Many of these intermediates, particularly the higher-order polysulfides, are highly soluble in organic liquid electrolytes. This solubility leads to continuous migration of polysulfides between electrodes, resulting in irreversible active material loss, rapid capacity degradation, and poor Coulombic efficiency [4] [5]. The shuttle effect also promotes the formation of insulating sulfur species on the anode surface, increasing interfacial resistance and leading to premature cell failure.

Uncontrollable Sodium Dendrite Growth

The use of metallic sodium as the anode introduces challenges related to dendritic sodium growth during repeated plating/stripping cycles. Non-uniform sodium deposition creates needle-like dendrites that can penetrate the separator, causing internal short circuits and potential thermal runaway. Furthermore, the reactive sodium dendrites continuously consume electrolytes to form unstable solid-electrolyte interphase (SEI) layers, accelerating electrolyte depletion and increasing cell impedance [4]. The problem exacerbates in liquid electrolyte systems where the uneven electric field distribution at the sodium surface promotes preferential dendrite formation at nucleation sites.

Poor Sulfur Utilization and Slow Reaction Kinetics

The inherent insulating nature of sulfur (5 × 10⁻²⁸ S m⁻¹ at 25°C) and its discharge products (Na₂S) severely limits electron transport within the cathode, resulting in low active material utilization and poor rate capability [1]. The solid-liquid-solid conversion reactions during sulfur reduction involve significant kinetic barriers, leading to incomplete conversion and accumulation of irreversible discharge products. This problem becomes particularly pronounced under practical conditions with high sulfur loadings (>3 mg cm⁻²) and lean electrolyte operations, which are essential for achieving competitive energy densities at the cell level [1].

Table 1: Major Technical Challenges in Room-Temperature Na-S Batteries

Challenge Impact on Performance Root Cause
Polysulfide Shuttling Rapid capacity fade, Low Coulombic efficiency High solubility of polysulfides in electrolytes
Sodium Dendrite Growth Safety hazards, Short circuit, Short cycle life Non-uniform Na⁺ deposition and unstable SEI
Poor Sulfur Utilization Low practical capacity, Poor rate performance Insulating nature of S and Na₂S
Slow Conversion Kinetics Voltage polarization, Incomplete reaction High energy barriers for solid-liquid-solid transitions

The following diagram illustrates the polysulfide shuttling mechanism and sodium dendrite growth in RT Na-S batteries:

G Sulfur_Cathode Sulfur_Cathode Polysulfide_Shuttle Polysulfide_Shuttle Sulfur_Cathode->Polysulfide_Shuttle Polysulfide dissolution Sodium_Anode Sodium_Anode Dendrite_Growth Dendrite_Growth Sodium_Anode->Dendrite_Growth Uneven Na plating Separator Separator Polysulfide_Shuttle->Sodium_Anode Migration to anode Dendrite_Growth->Separator Separator penetration

Diagram 1: Challenges in RT Na-S Batteries (Polysulfide Shuttling and Dendrite Growth)

Electrolyte Engineering Strategies

Electrolyte development represents a critical frontier in addressing the challenges of RT Na-S batteries. Recent research has focused on creating electrolyte systems that can suppress polysulfide dissolution while enabling stable sodium plating/stripping and maintaining high ionic conductivity.

Solid-State Electrolytes

Solid-state electrolytes (SSEs) offer the most direct approach to eliminating polysulfide shuttling by physically blocking the dissolution and migration of polysulfide species. SSEs for Na-S batteries can be categorized into several classes:

  • Solid Inorganic Electrolytes: Ceramic electrolytes such as Na-β/β′-alumina and NASICON-type (Na₃Zr₂Si₂PO₁₂) structures provide high ionic conductivity (10⁻³-10⁻² S cm⁻¹) and excellent mechanical strength to resist dendrite penetration [4]. These materials enable all-solid-state Na-S configurations but face challenges with brittleness and poor interfacial contact with electrodes.

  • Solid Polymer Electrolytes: Polymers like poly(ethylene oxide) (PEO) complexed with sodium salts (NaTFSI) offer flexible processing and better electrode contact [4]. PEO-based electrolytes demonstrate good compatibility with sodium metal but typically require operation above room temperature to achieve sufficient ionic conductivity due to their crystalline domains.

  • Hybrid Solid Electrolytes: Composite systems combining inorganic fillers (Na₃PS₄, Na₃Zr₂Si₂PO₁₂) with polymer matrices (PEO) have shown promising results by leveraging the benefits of both components [4]. The inorganic particles enhance ionic conductivity and mechanical properties while the polymer matrix maintains flexible interfacial contact.

Gel Polymer Electrolytes

Gel polymer electrolytes (GPEs) represent a compromise between solid and liquid systems, offering the flexibility of polymers with the high conductivity of liquid electrolytes. Recent work on poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) based GPEs has demonstrated impressive performance for RT Na-S batteries [6]. These GPEs are typically prepared by solution casting followed by activation in liquid electrolyte solutions, creating a quasi-solid-state matrix that immobilizes liquid electrolytes while maintaining dimensional stability.

The PVDF-HFP GPE reported by Nguyen et al. achieved an ionic conductivity of 1.37 mS cm⁻¹ at ambient temperature with an electrochemical stability window of 4.5 V versus Na⁺/Na [6]. Sodium symmetric cells with this GPE exhibited exceptional stability with Na⁺ stripping/plating for over 3,000 hours and a transference number of 0.648. When implemented in RT Na-S batteries, this GPE enabled an initial specific capacity of 398 mA h g⁻¹ with capacity retention of 75 mA h g⁻¹ after 200 cycles at 0.1C rate, coupled with 99.9% Coulombic efficiency [6].

Table 2: Performance Comparison of Different Electrolyte Systems for RT Na-S Batteries

Electrolyte Type Ionic Conductivity (mS cm⁻¹) Advantages Limitations
Liquid Organic 1-10 High conductivity, Good electrode wetting Severe shuttle effect, Safety concerns
Solid Inorganic 0.1-10 No shuttle effect, Dendrite suppression Brittle, Poor interfacial contact
Solid Polymer 0.01-0.1 Flexible, Good processability Low room-temperature conductivity
Gel Polymer 0.5-5 Balanced performance, Flexibility Mechanical strength lower than solids
Hybrid Solid 0.5-5 Combined advantages, Tunable properties Complex fabrication
Advanced Liquid Electrolyte Systems

For researchers continuing to work with liquid electrolytes, localized high-concentration electrolytes (LHCEs) have emerged as promising solutions. The LHCE system composed of sodium bis(fluorosulfonyl)imide (NaFSI), 1,2-dimethoxyethane (DME), and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) in a molar ratio of 1:1.2:1 has demonstrated remarkable performance in Na-S batteries [1]. This electrolyte design simultaneously suppresses polysulfide shuttling and protects the sodium anode from dendritic growth while maintaining high ionic conductivity and enabling operation under lean electrolyte conditions (electrolyte-to-sulfur ratio of 7 μL mg⁻¹) [1].

Catalyst and Cathode Engineering Solutions

Advanced catalyst integration and cathode design have proven essential for addressing the sluggish kinetics and poor sulfur utilization in RT Na-S batteries. Intercalation-type catalysts represent a particularly promising approach for enhancing sulfur redox reactions.

Intercalation-Conversion Hybrid Cathodes

The concept of intercalation-conversion hybrid cathodes combines fast Na⁺ intercalation hosts with conversion-type sulfur active materials to improve reaction kinetics and sulfur utilization. A prominent example utilizes MoTe₂ nanosheets vertically grown on graphene flakes (MTG) as a catalytic host for sulfur [1]. This design offers multiple advantages:

  • The large interlayer distance of MoTe₂ (0.69-0.73 nm) facilitates rapid Na⁺ intercalation and diffusion, ensuring fast reaction kinetics during charge-discharge cycles.
  • The vertical alignment of few-layered MoTe₂ nanosheets on graphene provides abundant exposed active edge sites for catalyzing sulfur species redox.
  • The high electronic conductivity of both MoTe₂ (1.8 S cm⁻¹) and graphene guarantees efficient electron transfer throughout the cathode structure.

When implemented in a coin cell configuration with high sulfur loading (3.5 mg cm⁻²) and lean electrolyte conditions (electrolyte-to-sulfur ratio of 7 μL mg⁻¹), the MTG/S composite cathode delivered a high discharge capacity of 1,081 mA h gs⁻¹ based on sulfur mass with a remarkably low capacity fade rate of 0.05% per cycle over 350 cycles at 0.1C rate [1].

Cooperative Catalysis Strategies

Cooperative catalysis approaches utilizing multiple catalytic materials have shown enhanced performance in mitigating polysulfide shuttling and accelerating redox kinetics. These systems typically combine materials with complementary functions:

  • Polysulfide Adsorbents: Polar materials (metal oxides, nitrides, sulfides) with strong affinity for polysulfide species help immobilize intermediates and prevent their dissolution.
  • Redox Accelerators: Electrocatalytically active materials lower the energy barriers for electrochemical conversions between different polysulfide species and the final discharge product Na₂S.
  • Conductive Scaffolds: Porous carbon materials with high surface area provide electronic conduction pathways and physical confinement for sulfur and polysulfides.

Recent research has demonstrated that rational design of cooperative catalysts with optimized spatial distribution and interaction between different components can significantly enhance the cycling stability and energy density of RT Na-S batteries [5].

The following diagram illustrates the working mechanism of an intercalation-conversion hybrid cathode with catalytic host materials:

G Graphene_Base Graphene_Base MoTe2_Nanosheets MoTe2_Nanosheets Graphene_Base->MoTe2_Nanosheets Vertical growth Sulfur Sulfur MoTe2_Nanosheets->Sulfur Hosting Na Na Fast_Na_Transport Fast_Na_Transport Na->Fast_Na_Transport Na⁺ intercalation Catalytic_Conversion Catalytic_Conversion Fast_Na_Transport->Catalytic_Conversion Fast kinetics Catalytic_Conversion->Sulfur S  Na₂S

Diagram 2: Intercalation-Conversion Hybrid Cathode Mechanism

Experimental Protocols

This section provides detailed methodologies for fabricating and evaluating key components of room-temperature Na-S batteries, with emphasis on reproducible procedures for research laboratories.

Gel Polymer Electrolyte Preparation Protocol

Materials: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), acetone, liquid electrolyte (1M NaPF₆ in diglyme), glass plates, doctor blade.

Procedure:

  • Dissolve PVDF-HFP in acetone (20% w/v) by magnetic stirring at 40°C for 6 hours to form a homogeneous solution.
  • Cast the polymer solution onto clean glass plates using a doctor blade with controlled thickness (200-300 μm).
  • Allow the solvent to evaporate slowly at room temperature for 12 hours, followed by vacuum drying at 60°C for 24 hours to remove residual solvent.
  • Transfer the dried polymer membrane to an argon-filled glovebox (O₂ & H₂O < 0.1 ppm).
  • Activate the membrane by soaking in liquid electrolyte (1M NaPF₆ in diglyme) for 6 hours until fully saturated.
  • Remove the gel polymer electrolyte from the solution, wipe excess electrolyte from the surface, and immediately assemble into cells [6].

Characterization:

  • Ionic conductivity: Measure by electrochemical impedance spectroscopy (EIS) using stainless steel (SS) | GPE | SS symmetric cells.
  • Transference number: Determine using the Bruce-Vincent method with Na | GPE | Na symmetric cells.
  • Electrochemical stability window: Evaluate by linear sweep voltammetry (LSV) from open circuit voltage to 6 V vs. Na⁺/Na at 1 mV s⁻¹.
MTG/S Composite Cathode Fabrication

Materials: MoO₃, Te powder, hydrazine hydrate, graphene oxide, sulfur, super P carbon, poly(acrylic acid) binder.

Procedure:

  • MTG host synthesis: Prepare MoTe₂-graphene composite via hydrothermal reaction by dissolving MoO₃ (1 mmol), Te powder (2 mmol), and graphene oxide (100 mg) in 40 mL deionized water. Add 5 mL hydrazine hydrate dropwise under stirring. Transfer to 100 mL Teflon-lined autoclave and maintain at 220°C for 24 hours. Collect the precipitate by filtration, wash with ethanol/water, and dry at 60°C under vacuum [1].
  • Sulfur infiltration: Mix MTG host with sulfur in 7:3 mass ratio, then heat at 155°C for 12 hours in argon atmosphere to allow molten sulfur infusion into the porous structure.
  • Electrode slurry preparation: Combine MTG/S composite, Super P carbon, and poly(acrylic acid) binder in 7:2:1 mass ratio in N-methyl-2-pyrrolidone (NMP) solvent. Mix thoroughly using a planetary mixer for 2 hours.
  • Electrode coating: Deposit the slurry on carbon-coated aluminum foil using a doctor blade with controlled thickness to achieve sulfur loading of 3-4 mg cm⁻². Dry at 60°C overnight under vacuum [1].
Coin Cell Assembly and Electrochemical Testing

Materials: Sodium metal chips, Celgard separator, electrolyte, coin cell parts (CR2032), crimping machine.

Cell Assembly Procedure (in glovebox):

  • Place the cathode electrode (typically 12 mm diameter) in the bottom coin cell casing.
  • Add 40 μL of electrolyte (LHCE: 1M NaFSI in DME/TTE 1:1.2:1 molar ratio) to saturate the cathode.
  • Place a Celgard 2400 separator (16 mm diameter) on top of the cathode.
  • Position sodium metal chip (14 mm diameter) as counter/reference electrode.
  • Add additional 20 μL electrolyte to wet the separator and anode.
  • Close the cell with spring, spacer, and top casing, then crimp sealed using a hydraulic crimping machine [1].

Electrochemical Testing Protocols:

  • Cycling performance: Test between 0.8-2.8 V vs. Na⁺/Na at various C-rates (0.1C = 167.5 mA gs⁻¹) using constant current charge-discharge protocols.
  • Cycle life evaluation: Perform extended cycling at 0.2C or 0.5C with periodic check of Coulombic efficiency.
  • Rate capability: Measure capacity at progressively increasing C-rates (0.1C, 0.2C, 0.5C, 1C, 2C) with 5 cycles at each rate.
  • Electrochemical impedance: Collect EIS spectra from 100 kHz to 10 mHz with 10 mV amplitude at different state-of-charge.

Conclusions and Future Outlook

Room-temperature sodium-sulfur batteries represent a promising alternative to lithium-ion technologies for large-scale energy storage applications, offering potential advantages in raw material cost, natural abundance, and theoretical energy density. The development of advanced electrolytes, particularly gel polymer systems and localized high-concentration formulations, has significantly addressed the longstanding challenge of polysulfide shuttling while enabling stable sodium metal operation. Concurrently, the design of intercalation-conversion hybrid cathodes incorporating catalytic materials like MoTe₂ has dramatically improved sulfur utilization and reaction kinetics under practical operating conditions.

Despite these advances, several research challenges remain priorities for future investigation. Interface engineering between solid electrolytes and electrodes requires further optimization to reduce interfacial resistance and enhance cycling stability. Scalable manufacturing processes for hybrid electrolytes and catalytic cathodes need development to enable cost-effective commercial production. Understanding of degradation mechanisms through advanced in-situ/operando characterization techniques will provide crucial insights for designing more durable cell configurations. Additionally, exploration of sodium alloy anodes or alternative anode materials could mitigate safety concerns associated with metallic sodium while maintaining high energy density.

With continued research focus on these challenges, room-temperature Na-S batteries are positioned to play a significant role in the future energy storage landscape, particularly for grid-scale applications where cost, safety, and cycle life are paramount considerations. The ongoing technological innovations in materials design and engineering approaches highlighted in these application notes provide a solid foundation for realizing the full potential of this promising battery technology.

References

sodium disulfide cell culture treatment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Prevent Disulfide Bond Reduction

The table below summarizes key methods identified for preventing antibody disulfide bond reduction during cell culture manufacturing.

Method Mode of Action Implementation & Dosage Key Findings & Effectiveness
Chemical Additives (e.g., CuSO₄) Acts as a catalyst for the oxidation of free thiols, preventing them from reducing antibody disulfides [1]. Addition to cell culture media or harvested cell fluid [1]. Effectively prevented reduction and yielded acceptable product quality [1].
Chelating Agents (e.g., EDTA) Binds to metal co-factors required by reducing enzymes, inhibiting their activity [1]. Addition to harvested cell culture fluid (HCCF) [1]. Successfully prevented the reduction phenomenon [1].
Dissolved Oxygen (DO) Control Oxygen oxidizes free thiols, maintaining a stable environment for oxidized antibodies; low DO allows reduction to occur [2]. Maintain minimum DO (>30%) in bioreactor harvest and clarified harvest intermediate (CHI); use aerated and agitated hold vessels [2]. Implementing a minimum DO control strategy completely prevented recurrence in 15 full-scale production lots [2].
Process Parameter Control Immediate clarification prevents prolonged exposure to reducing species released from cells during settling [2]. Eliminate or tightly control the cell settling step post-bioreactor harvest [2]. Identified as a critical part of a successful control strategy to mitigate reduction [2].
Sulfhydryl Oxidase Pre-expression Engineered E. coli cytoplasm to catalyze de novo disulfide bond formation, aiding correct protein folding [3]. Pre-expression of Erv1p (a sulfhydryl oxidase) and a disulfide isomerase (e.g., DsbC) in the production host [3]. Increased active protein yield for a complex eukaryotic protein (vtPA) by over 800-fold in shake flasks [3].

Detailed Experimental Protocols

Protocol 1: Mitigation via Chemical Additives and Process Control

This protocol is adapted from investigations into a therapeutic IgG1 monoclonal antibody manufacturing process [2] [1].

  • Background: Significant antibody reduction was observed after affinity capture chromatography, linked to free thiols and other reducing species released from cells during harvest.
  • Materials:
    • Harvested cell culture fluid (HCCF)
    • Cupric sulfate (CuSO₄) solution or EDTA
    • Bioreactor or hold vessel capable of aeration and agitation
  • Procedure:
    • Pre-harvest Check: Ensure dissolved oxygen (DO) level in the production bioreactor is above a minimum threshold (e.g., 30%) prior to harvest [2].
    • Immediate Clarification: Clarify the production bioreactor material immediately. Do not include a cell settling step, as this allows for oxygen depletion and activation of reducing species [2].
    • Chemical Addition: Add a prevention agent to the HCCF.
      • Option A (Oxidation Catalyst): Add CuSO₄ to the HCCF [1].
      • Option B (Enzyme Inhibitor): Add EDTA to the HCCF [1].
    • Controlled Hold: Hold the Clarified Harvest Intermediate (CHI) in a vessel that is partially pre-filled with process air. Maintain agitation and aeration to keep DO levels above the minimum threshold [2].
  • Analysis: Monitor reduction using non-reduced CE-SDS (capillary electrophoresis) to detect fragments like free light chain and half-antibody. LC-MS peptide mapping can assess disulfide bond intactness [2].
Protocol 2: Enhancing Disulfide Bond Formation in E. coli Cytoplasm

This protocol describes a metabolic engineering approach for producing complex eukaryotic proteins with multiple disulfide bonds [3].

  • Background: The cytoplasm of E. coli is a reducing environment, making it difficult to produce proteins with native disulfide bonds. This method introduces a sulfhydryl oxidase and an isomerase.
  • Materials:
    • E. coli expression strain (e.g., wild-type or Δgor ΔtrxB strains like Origami or SHuffle)
    • Plasmid vector for pre-expression of Erv1p and DsbC (e.g., pLysS-based with arabinose promoter)
    • Expression plasmid for target protein (e.g., MBP-vtPA fusion)
    • Appropriate media (e.g., LB or EnBase for high-density growth)
  • Procedure:
    • Strain Preparation: Co-transform the E. coli host with the pre-expression plasmid (Erv1p+DsbC) and the target protein expression plasmid.
    • Pre-expression of Folding Factors: Grow the culture to the desired OD600. Induce the pre-expression of Erv1p and DsbC by adding arabinose. Note: Pre-expression, rather than co-expression, is critical for high yields as it ensures folding catalysts are present before the target protein is produced [3].
    • Target Protein Expression: After a suitable induction period for the folding factors, induce the expression of the target disulfide-bonded protein (e.g., with IPTG).
    • Harvest and Analysis: Harvest cells and analyze for soluble, active protein. Using a fusion partner like MBP can significantly enhance solubility and final yield of active protein [3].

Mechanism and Workflow Diagrams

The diagram below illustrates the mechanism of disulfide bond reduction and the strategic points for intervention.

Start Cell Culture and Harvest Problem Mechanical Shear / Cell Lysis Start->Problem Result Release of: • Free Thiols • Reducing Enzymes (e.g., Thioredoxin) Problem->Result Consequence Antibody Disulfide Bond Reduction Result->Consequence Outcome Product Quality Failure: • Half-antibody • Free Light Chain Consequence->Outcome Control1 Avoid Cell Settling Step Immediate Clarification Control1->Problem Prevents Control2 Process Control: Maintain High Dissolved Oxygen Control2->Result Oxidizes Control3 Chemical Addition: • CuSO₄ (catalyst) • EDTA (chelator) Control3->Result Neutralizes Control4 Metabolic Engineering: Pre-express Sulfhydryl Oxidase (Erv1p) Control4->Result Preempts

Key Considerations for Implementation

  • Catalytic Factors: The relationship between thiol concentration and antibody reduction is not always direct, suggesting the involvement of catalytic components like thioredoxins. A comprehensive strategy should address both small molecules and enzymatic pathways [2].
  • Media Optimization: The choice of growth media can significantly impact the yield of active, disulfide-bonded protein. High-density media like EnBase have been shown to increase functional protein yield per unit of culture [3].
  • Strain Selection: While effective in wild-type strains, combining sulfhydryl oxidase expression with strains that have impaired reducing pathways (e.g., Δgor ΔtrxB) can have an additive effect, particularly for very complex proteins [3].

References

sodium disulfide fluorescent probe SSP4 detection method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SSP4

Sulfane sulfurs represent a category of biologically critical reactive sulfur species, including persulfides (R-SSH), polysulfides, and hydrogen persulfide (H₂S₂), which play vital roles in redox signaling, cytoprotection, and the regulation of enzyme function [1]. The fluorescent probe SSP4 was developed to address the pressing need for a sensitive, specific, and biologically compatible tool to detect these elusive molecules in real-time within living systems [1]. Since its creation, SSP4 has become a cornerstone reagent in the field, enabling discoveries in neurobiology, vascular biology, and more, and is notably the only commercialized sulfane sulfur probe available through Dojindo Molecular Technologies, Inc. [1].

SSP4 Probe Properties and Mechanism

SSP4 is a small molecule probe synthesized from 2-mercapto benzoic acid over a three-step process [1]. Its design is both rational and elegant, centered on a nucleophilic aromatic substitution followed by an intramolecular cyclization.

  • Chemical Structure & Synthesis: The probe features a thiophenol group attached to a fluorescein fluorophore via an ether linkage. The synthesis is detailed in [1], yielding SSP4 as a white solid with a melting point of 211–214 °C, fully characterized by ¹H NMR, ¹³C NMR, and HRMS [1].
  • Mechanism of Fluorescence Activation: The probe itself is initially non-fluorescent. The mechanism involves:
    • Nucleophilic Attack: The nucleophilic thiophenol moiety of SSP4 attacks the electrophilic sulfane sulfur atom on a target molecule (e.g., RSSH).
    • Intermediate Formation: This forms a covalent intermediate with a disulfide (-SSH) bond.
    • Cyclization and Release: The -SSH group rapidly undergoes an intramolecular cyclization, which cleaves the ether bond and liberates the free fluorescein fluorophore.
    • Fluorescence "Turn-On": The release of fluorescein results in a significant increase in green fluorescence, providing a direct readout of sulfane sulfur presence [1].
  • Selectivity and Sensitivity: SSP4 exhibits high selectivity for sulfane sulfur species, with minimal interference from other biologically relevant molecules, including cysteine, glutathione, hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and various metal ions. Its sensitivity allows for detection in the micromolar range, making it suitable for physiological concentrations [1].

Detailed Experimental Protocols

Protocol 1: Detection of Sulfane Sulfurs in Solution

This protocol is designed for quantifying sulfane sulfur levels in a buffered solution, such as when testing chemical libraries or characterizing sulfide metabolites [1] [2].

  • Materials:

    • SSP4 Stock Solution: 1 mM in DMSO.
    • Surfactant Stock: 5 mM Cetyltrimethylammonium bromide (CTAB) in ethanol.
    • Analyte Stock: 10 mM sodium polysulfide (Na₂S₂) in MilliQ water or PBS. Note: While the user's query mentions sodium disulfide, the cited literature specifically uses sodium polysulfide (Na₂S₂) as a sulfane sulfur source [1].
    • Buffer: 50 mM PBS, pH 7.4.
    • Equipment: Fluorescence spectrophotometer or a microplate reader (e.g., Molecular Devices SpectraMax iD3).
  • Procedure:

    • Prepare the reaction mixture in a vial with a final volume of 4 mL:
      • Buffer (50 mM PBS, pH 7.4)
      • CTAB to a final concentration of 25 μM.
      • SSP4 to a final concentration of 5 μM.
      • The analyte or sample of interest.
    • Vortex the mixture briefly.
    • Incubate in the dark at room temperature for 20 minutes.
    • Transfer 3 mL to a quartz cuvette for measurement in a spectrophotometer, or aliquot 200 μL into a well of a black, flat-bottomed 96-well plate for a microplate reader.
    • Fluorescence Measurement:
      • Excitation (Ex) Wavelength: 482 nm or 485 nm.
      • Emission (Em) Wavelength: 514 nm or 525 nm.
      • For microplate readers, use an integration time of 400 ms and low PMT sensitivity [1] [2].
Protocol 2: Detection of Protein S-Persulfidation

This method allows researchers to monitor the persulfidation status of purified proteins, which is a key post-translational modification regulating protein function [1].

  • Materials:

    • Proteins: Purified proteins such as papain, Bovine Serum Albumin (BSA), or GAPDH.
    • Treatments: 1 mM Na₂S (as an H₂S donor), 1 mM H₂O₂ (oxidant), or 1 mM Na₂S₂ (sulfane sulfur donor).
    • Purification Columns: PD-10 or Zeba 7K MWCO desalting columns.
    • SSP4 Stock: 1 mM in DMSO.
    • Buffer: 50 mM PBS, pH 7.4.
  • Procedure:

    • Treat Protein: Incubate your target protein (e.g., 10 μM) with the desired treatment (Na₂S, H₂O₂, or Na₂S₂) at 1 mM concentration for 30 minutes at room temperature.
    • Remove Excess Reagents: Purify the treated protein using a desalting column to remove small-molecule reactants. Elute with 50 mM PBS (pH 7.4).
    • Incubate with SSP4: In a vial, combine:
      • PBS to a final volume of 230-250 μL.
      • The persulfidated protein sample.
      • SSP4 to a final concentration of 5 μM.
    • Mix by pipetting and incubate in the dark at room temperature for 30 minutes.
    • Transfer 200 μL to a 96-well plate and measure fluorescence as described in Protocol 1 (Ex/Em: 485/525 nm) [1].
Protocol 3: Live-Cell Imaging of Sulfane Sulfurs

This protocol enables the visualization of endogenous or exogenous sulfane sulfurs in live mammalian cells, such as HeLa cells [1].

  • Materials:

    • Cells: HeLa cells or other cell lines of interest.
    • Cell Culture: DMEM with 10% FBS, Fluorobrite DMEM (phenol-red free).
    • SSP4 Staining Solution: 5 μM SSP4 in Fluorobrite DMEM with 0.5% DMSO.
    • Stimuli: 100 μM CTAB and 50 μM Na₂S₂ in serum-free Fluorobrite DMEM.
    • Equipment: Fluorescence microscope with a suitable filter set for fluorescein (e.g., FITC channel).
  • Procedure:

    • Cell Seeding: Seed HeLa cells in a 48-well plate at a density of 4 × 10⁵ cells per well. Culture in DMEM with 10% FBS for 24 hours at 37°C under 5% CO₂.
    • Wash: Aspirate the culture media and gently wash the cells twice with pre-warmed PBS.
    • Stain with SSP4: Add the SSP4 staining solution to the wells. Incubate for 20 minutes at 37°C under 5% CO₂.
    • Wash and Stimulate: Remove the SSP4 solution and wash the cells once with PBS. For stimulation, add a solution containing CTAB (100 μM) and Na₂S₂ (50 μM). Use untreated cells as a negative control.
    • Image: Immediately image the cells using a fluorescence microscope with standard FITC settings (Ex ~480 nm, Em ~520 nm) [1].

Data Summary Tables

Table 1: Spectroscopic and Physical Properties of SSP4
Property Value / Description Notes
Molecular Formula C₃₄H₂₁O₇S₂ [1]
Molecular Weight 605.07 g/mol [1]
Excitation (Ex) Maximum ~482 nm In PBS buffer [1]
Emission (Em) Maximum ~515 nm In PBS buffer [2]
Stock Solvent DMSO 1-10 mM stock recommended [1]
Working Concentration 5 μM Standard for all described protocols [1]
Incubation Time 20-30 minutes Room temperature, in the dark [1] [2]
Table 2: Optimal Detection Parameters for Different Applications
Application SSP4 Concentration Key Buffer Components Excitation / Emission Reference
Solution-based Detection 5 μM 50 mM PBS, 25 μM CTAB 482 nm / 514 nm [1]
Protein S-Persulfidation 5 μM 50 mM PBS 485 nm / 525 nm [1]
Live-Cell Imaging 5 μM Phenol-red free Fluorobrite DMEM FITC filter set [1]
Table 3: Selectivity Profile of SSP4

The following table summarizes the fluorescence response of SSP4 to various analytes, demonstrating its high selectivity for sulfane sulfur species.

Analyte Tested Fluorescence Response Interpretation
Sodium Polysulfide (Na₂S₂) Strong Increase High sensitivity to sulfane sulfur [1]
Glutathione Persulfide (GSSH) Strong Increase Confirms reactivity with biological persulfides [2]
Cysteine (Cys) Negligible Selective over abundant biological thiols [1]
Glutathione (GSH) Negligible Selective over abundant biological thiols [1]
Hydrogen Sulfide (H₂S) Negligible Distinguishes sulfane sulfur from H₂S [1]
Hydrogen Peroxide (H₂O₂) Negligible Selective over common oxidants [1]
Metal Ions (e.g., Ca²⁺, Zn²⁺) Negligible Minimal interference from physiological metal ions [1]

Experimental Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the core detection mechanism and a generalized experimental workflow.

Diagram 1: SSP4 Fluorescence Activation Mechanism

SSP4 SSP4 (Non-fluorescent) Intermediate Disulfide Intermediate SSP4->Intermediate 1. Nucleophilic Attack Fluorescein Free Fluorescein (Fluorescent) Intermediate->Fluorescein 2. Intramolecular Cyclization SulfaneSulfur R-S-SH Sulfane Sulfur SulfaneSulfur->Intermediate

This diagram illustrates the two-step "turn-on" fluorescence mechanism of SSP4 upon reaction with a sulfane sulfur species [1].

Diagram 2: General Workflow for SSP4-Based Detection

Prepare Prepare SSP4 Stock (1 mM in DMSO) Add Add to Sample (Final 5 µM) Prepare->Add Incubate Incubate (20-30 min, Dark, RT) Add->Incubate Measure Measure Fluorescence (Ex ~482 nm / Em ~515 nm) Incubate->Measure

This diagram outlines the core procedural steps common to all SSP4 detection protocols, from probe preparation to fluorescence measurement [1] [2].

Key Considerations for Researchers

  • Critical Controls: Always include a no-analyte control to establish background fluorescence and a no-probe control to assess sample autofluorescence. For cell imaging, a negative control without stimulation is essential [1].
  • Sample Compatibility: The presence of high concentrations of other reducing agents (e.g., DTT) may interfere with the detection of sulfane sulfur. The surfactant CTAB is included in solution-based assays to improve consistency but may not be necessary for cellular or protein assays [1].
  • Troubleshooting: Low signal-to-noise ratio can often be mitigated by ensuring the probe is fresh, incubation is done in the dark, and the instrument parameters (especially for plate readers) are optimized as described [1].

References

Comprehensive Application Notes and Protocols: WST-8 Reduction Assay for Quantitative Dehydrogenase Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WST-8 Assay Principles and Applications

The WST-8 assay [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] represents a significant advancement in colorimetric detection methods for quantifying NAD(P)H concentrations and dehydrogenase enzyme activities. This assay has gained prominence in biochemical research and drug discovery due to its exceptional sensitivity, water-soluble formazan product, and compatibility with high-throughput screening platforms. Unlike traditional tetrazolium salts that produce insoluble formazan crystals requiring solubilization steps, WST-8 yields a water-soluble formazan dye that can be measured directly in aqueous solution, streamlining the experimental workflow and improving reproducibility [1] [2].

The fundamental application of WST-8 technology spans multiple domains in life sciences research. Initially developed for assessing cell viability and proliferation through measurement of cellular metabolic activity, its utility has expanded to precise enzymatic assays. Recent adaptations have demonstrated its effectiveness for quantitative dehydrogenase assays, substrate screening for uncharacterized enzymes, and diagnostic applications in clinical settings, such as detecting glucose-6-phosphate dehydrogenase (G6PD) deficiency in malaria-endemic regions [1] [3]. This technical note provides comprehensive protocols and application guidelines for researchers implementing WST-8-based assays in their experimental workflows, with particular emphasis on quantitative dehydrogenase activity measurements.

Principle and Mechanism of the WST-8 Reduction Assay

The biochemical foundation of the WST-8 assay centers on the enzymatic reduction of the tetrazolium salt to a colored formazan product. In the presence of an electron mediator such as 1-methoxy-5-methylphenazium methylsulfate (1-mPMS), WST-8 is readily reduced by NAD(P)H to generate a stable, water-soluble formazan dye exhibiting maximum absorption at 450 nm [1]. The reaction mechanism proceeds through an electron transfer pathway where dehydrogenase enzymes catalyze the oxidation of substrates while reducing NAD(P)+ to NAD(P)H. The electron mediator then shuttles electrons from NAD(P)H to WST-8, facilitating its reduction to the orange-colored formazan product [2].

G cluster_reaction WST-8 Reduction Mechanism Substrate Dehydrogenase Substrate Enzyme Dehydrogenase Enzyme Substrate->Enzyme Oxidation Product Dehydrogenase Product Enzyme->Product NAD NAD(P)+ NADH NAD(P)H NAD->NADH Reduction Mediator Electron Mediator (1-methoxy-PMS) NADH->Mediator Electron Transfer WST8 WST-8 Tetrazolium Salt Mediator->WST8 Electron Shuttling Formazan Formazan Dye (450 nm absorbance) WST8->Formazan Reduction

Figure 1: Biochemical pathway of WST-8 reduction to formazan dye. Dehydrogenase enzymes oxidize substrates while reducing NAD(P)+ to NAD(P)H. The electron mediator (1-methoxy-PMS) shuttles electrons from NAD(P)H to WST-8, generating a formazan dye measurable at 450 nm.

A critical advantage of the WST-8 system is its extracellular reduction mechanism, which prevents interference with intracellular processes and eliminates the need for cell lysis or formazan solubilization steps required with other tetrazolium-based assays like MTT [2]. The water-soluble nature of the formazan product enables continuous monitoring of enzymatic activity over time, providing kinetic data from the same sample. The amount of formazan generated is directly proportional to the NAD(P)H concentration in the reaction mixture, which in turn correlates with dehydrogenase enzyme activity when appropriate substrates are present. This direct proportionality enables accurate quantification across a wide dynamic range, making the assay suitable for both low-abundance and high-activity enzyme systems [1] [4].

Optimized Assay Conditions and Parameters

General Optimization Guidelines

Systematic optimization of assay parameters is essential for obtaining reliable, reproducible results with the WST-8 assay. The optimal pH for dehydrogenase assays using WST-8 typically falls within the range of 7.2-9.0, though this should be determined empirically for specific enzyme systems. Research has demonstrated that WST-8 exhibits superior performance at neutral pH compared to other tetrazolium salts, maintaining sensitivity under physiological conditions where many dehydrogenases operate optimally [1]. The reaction temperature should be controlled based on the enzyme's natural environment, with 25°C suitable for mesophilic enzymes and 37°C for mammalian systems.

The WST-8 concentration represents another critical parameter requiring optimization. Studies have indicated that concentrations between 50-300 μM generally provide sufficient signal intensity without excessive background. For the electron mediator, 1-methoxy-PMS concentrations of 10-50 μM typically yield optimal results, balancing efficient electron transfer with potential mediator toxicity to enzymes or cells. The incubation time must be sufficient for adequate formazan production while remaining within the assay's linear range, generally between 30 minutes to 4 hours depending on the enzyme activity level [1] [5].

Specific Condition Optimization for Different Dehydrogenases

Table 1: Optimized WST-8 Assay Conditions for Various Dehydrogenase Enzymes

Parameter Glucose Dehydrogenase (GDH) Glucose-6-Phosphate Dehydrogenase (G6PD) General Dehydrogenase Screening
Buffer pH 7.5-9.0 7.2-8.5 7.2-9.0
Temperature 37°C 25°C-37°C 25°C-37°C
WST-8 Concentration 100-300 μM 50-200 μM 100-300 μM
1-methoxy-PMS 20-50 μM 10-30 μM 10-50 μM
Incubation Time 60-120 min 30-90 min 30-120 min
Cofactor Concentration NAD+ (0.1-1 mM) NADP+ (50-400 μM) NAD(P)+ (0.05-1 mM)
Substrate Concentration Glucose (10-500 mM) G6P (0.1-1 mM) Variable by enzyme

Detailed Experimental Protocols

Protocol 1: Quantitative NAD(P)H Detection and Standard Curve Generation

This protocol enables precise quantification of NAD(P)H concentrations in solution, serving as a fundamental assay for dehydrogenase activity measurements [1] [6].

  • Reagents Required: WST-8 sodium salt (commercially available from suppliers such as InvivoChem [7]), 1-methoxy-PMS electron mediator, NAD(P)H standards, assay buffer (20 mM Tris-HCl, pH 8.0), and sterile distilled water.
  • Equipment Needed: 96-well flat-bottom microplate, microplate reader capable of measuring absorbance at 450 nm with reference wavelength at 600-650 nm, precision pipettes, and incubator.

Step-by-Step Procedure:

  • Prepare a NAD(P)H standard series by serial dilution in assay buffer to create concentrations ranging from 0-100 μM.
  • Prepare the WST-8/1-methoxy-PMS working solution by combining WST-8 (final concentration 100-300 μM) with 1-methoxy-PMS (final concentration 10-50 μM) in assay buffer.
  • Add 50 μL of each NAD(P)H standard or unknown sample to duplicate wells of a 96-well microplate.
  • Add 100 μL of the WST-8/1-methoxy-PMS working solution to each well.
  • Incubate the plate at 25-37°C for 30-120 minutes, protected from light.
  • Measure the absorbance at 450 nm with a reference wavelength of 600-650 nm to correct for background interference.
  • Generate a standard curve by plotting absorbance against NAD(P)H concentration and calculate unknown concentrations from the linear regression equation.
Protocol 2: Dehydrogenase Enzyme Activity Assay

This protocol measures dehydrogenase activity by coupling substrate oxidation to NAD(P)H generation and subsequent WST-8 reduction [1] [4].

  • Additional Reagents: Purified dehydrogenase enzyme or cell lysate, appropriate enzyme substrate, NAD(P)+ cofactor, and enzyme-specific reaction buffer.

Step-by-Step Procedure:

  • Prepare the enzyme reaction mixture containing appropriate buffer, NAD(P)+ cofactor (concentration optimized for specific enzyme), and substrate (concentration optimized for specific enzyme).
  • Add 50-90 μL of the reaction mixture to duplicate wells of a 96-well microplate.
  • Initiate the reaction by adding 10-50 μL of enzyme solution or lysate to each well.
  • Include negative controls without substrate and without enzyme to account for non-specific reduction.
  • Incubate at the optimal temperature for the enzyme (typically 25°C or 37°C) for a predetermined time (5-30 minutes) to allow NAD(P)H generation.
  • Add 10-20 μL of WST-8/1-methoxy-PMS working solution (prepared as in Protocol 1).
  • Incubate for an additional 30-120 minutes to allow formazan development.
  • Measure absorbance at 450 nm with reference wavelength.
  • Calculate enzyme activity based on the rate of formazan production, using the NAD(P)H standard curve for quantification.
Protocol 3: Cell-Based Dehydrogenase Activity in Biological Samples

This protocol adapts the WST-8 assay for measuring dehydrogenase activity in intact cells or tissue homogenates [6] [5].

  • Additional Reagents: Cell culture medium, cell suspension or tissue homogenate, substrate solutions, and detergent for cell permeabilization (if needed).

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at an optimized density (typically 1×10⁴ to 1×10⁵ cells/well) and culture until 70-90% confluent.
  • Remove culture medium and wash cells with phosphate-buffered saline (PBS).
  • Add serum-free medium containing the desired substrate and NAD(P)+ cofactor.
  • For intracellular dehydrogenases, include a permeabilization agent (0.1% digitonin or saponin) to allow cofactor and WST-8 access.
  • Add WST-8/1-methoxy-PMS solution directly to each well (10% of total volume).
  • Incubate for 1-4 hours at 37°C with 5% CO₂.
  • Measure absorbance at 450 nm at multiple time points to establish reaction kinetics.
  • Include control wells without cells (background), without substrate (endogenous activity), and with specific enzyme inhibitors (specificity control).

Performance Characteristics and Validation

Sensitivity and Precision Metrics

The WST-8 assay demonstrates exceptional performance characteristics compared to traditional dehydrogenase detection methods. When quantitatively evaluated against direct spectrophotometric measurement of NAD(P)H absorption at 340 nm, the WST-8 method exhibited 5-fold greater sensitivity, with a limit of detection (LOD) of 0.3 nmole for NAD(P)H compared to 1.7 nmole for the 340 nm method [1]. This enhanced sensitivity enables detection of low-abundance enzymes and more precise kinetic measurements at early reaction time points.

The assay exhibits excellent reproducibility and precision, with reported Z' factor values of 0.9 in optimized dehydrogenase assays, indicating outstanding suitability for high-throughput screening applications [1] [4]. The linear dynamic range typically spans 0.5-50 nmole of NAD(P)H, accommodating a wide variety of enzyme activities without requiring sample dilution.

Table 2: Performance Characteristics of WST-8 Assay Versus Alternative Methods

Parameter WST-8 Assay Direct 340 nm Absorption MTT Assay MTS Assay
Detection Limit (NADH) 0.3 nmole 1.7 nmole ~5 nmole ~1 nmole
Linear Range 0.5-50 nmole 2-100 nmole 5-200 nmole 1-100 nmole
Assay Reproducibility (Z'-factor) 0.9 0.8 0.7 0.8
Formazan Solubility Water-soluble N/A Organic solvent required Water-soluble
Assay Steps One-step Direct measurement Multiple steps One-step
Interference from Cellular Components Low High Moderate Moderate
Applications in Drug Discovery and Enzyme Screening

The WST-8 dehydrogenase assay has been successfully implemented in multiple drug discovery and enzyme characterization contexts. In high-throughput screening scenarios, the method enabled identification of substrates for uncharacterized short-chain dehydrogenases/oxidoreductases from Burkholderia pseudomallei, demonstrating its utility in functional genomics [1]. The assay's robustness makes it particularly valuable for inhibitor screening against therapeutic dehydrogenase targets, with the water-soluble formazan product allowing continuous monitoring of inhibition kinetics.

In diagnostic applications, a modified WST-8/1-methoxy-PMS format has been validated for detection of glucose-6-phosphate dehydrogenase (G6PD) deficiency, showing 72% sensitivity and 98% specificity compared to commercial enzymatic tests [3]. The method performed effectively under diverse field conditions with minimal infrastructure, demonstrating applicability in resource-limited settings. The assay has also been adapted for biotherapeutic potency testing, such as evaluating PEGylated granulocyte colony-stimulating factor (G-CSF) efficacy, where it showed superior consistency compared to conventional MTS-based assays [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Background Signal: Elevated background absorbance can result from spontaneous WST-8 reduction or contamination. To address this, ensure reagent purity, include appropriate negative controls (all components except enzyme), and use a reference wavelength (600-650 nm) to correct for non-specific absorption [1] [2].

  • Low Signal Intensity: Insufficient formazan production may stem from suboptimal electron mediator concentration, incorrect pH, or low enzyme activity. Troubleshoot by verifying assay pH optimization, increasing 1-methoxy-PMS concentration (up to 50 μM), extending incubation time, or adding enzyme stabilizers to the reaction mixture [1].

  • Poor Linearity: Non-linear standard curves often indicate WST-8 concentration limitations or NAD(P)H depletion. Ensure WST-8 is present in excess (≥5× the highest NAD(P)H concentration) and limit measurement to the established linear range of the assay [5].

  • Plate-to-Plate Variability: Inconsistent results across plates frequently arise from temperature gradients or uneven incubation. Use calibrated plate readers with controlled temperature chambers, pre-warm reagents to assay temperature, and include internal standards on each plate to normalize results [6].

Interference and Compatibility Considerations

Certain compounds may interfere with WST-8 assay performance. Antioxidants such as ascorbic acid or glutathione can artificially elevate signals by directly reducing WST-8, while oxidative compounds may decrease signals by oxidizing NAD(P)H [2]. Test compounds should be evaluated for direct WST-8 reduction in enzyme-free controls. Additionally, hemoglobin variants in biological samples can affect absorption measurements, particularly at concentrations below 8.0 g/dL or above 14 g/dL, requiring sample normalization or hemoglobin correction [3].

The WST-8 assay demonstrates excellent compatibility with common laboratory reagents, though detergent concentrations above 0.1% may inhibit dehydrogenase activity. DMSO concentrations up to 1% typically do not interfere, but higher concentrations should be matched in all control wells. For cell-based assays, phenol red in culture media does not significantly affect measurements when using appropriate reference wavelengths [5].

Conclusion

The WST-8 reduction assay provides a sensitive, robust, and versatile platform for quantitative dehydrogenase analysis with significant advantages over traditional methods. Its water-soluble formazan product, one-step protocol, and excellent reproducibility make it particularly suitable for high-throughput screening, drug discovery applications, and diagnostic testing. The detailed protocols and optimization guidelines presented in this technical note will enable researchers to implement this powerful methodology across diverse experimental contexts, from basic enzyme characterization to targeted therapeutic development.

References

optimizing sodium disulfide concentration in electrodeposition

Author: Smolecule Technical Support Team. Date: February 2026

Electrodeposition Overview and General Principles

Electrodeposition is a method used to synthesize catalysts, with key advantages including fine control over the process and the ability to create morphologically controlled nanostructures [1]. The general setup and critical parameters are summarized below.

Table 1: Core Components of an Electrodeposition System

Component Description and Function
Working Electrode The electrode where electrodeposition and the catalytic reaction occur; requires excellent electrical conductivity and chemical inertness [1].
Counter Electrode Forms a polarization circuit with the working electrode to allow current to flow [1].
Reference Electrode Used to accurately measure and control the potential of the working electrode; should be reversible and stable [1].
Key Parameters Current density, applied potential, deposition time, electrolyte composition (including ion concentration), pH, and temperature [1].

Table 2: Common Electrodeposition Methods

Method Control Principle Impact on Catalyst
Galvanostatic Keeps the current constant [1]. Controls deposition thickness and morphology; higher currents can lead to structures like dendrites or agglomerated films [1].
Potentiostatic Keeps the potential constant [1]. Allows precise adjustment of morphology and surface structure; potential can influence atomic ratio in alloys [1].

Suggested Experimental Optimization Approach

Without access to established protocols for sodium disulfide, you would need to develop an optimization procedure through systematic experimentation.

  • Define Your Objective: Determine the primary goal, such as maximizing catalytic activity, Faradaic efficiency, or catalyst stability.
  • Establish a Baseline: Start with a literature search for electrodeposition using similar materials (other metal sulfides) to find a reasonable initial concentration range for this compound.
  • Systematic Variation: Conduct experiments where you vary the concentration of this compound while keeping other parameters (applied potential/current, temperature, pH, deposition time) constant.
  • Characterize Results: Evaluate the performance of each catalyst produced. Key metrics may include:
    • Faradaic Efficiency (FE): The efficiency of charge use in producing the desired product [1].
    • Catalytic Activity: Measured as current density or conversion rate.
    • Morphology: Analyzed using electron microscopy to see the formed structures (e.g., nanocrystalline, dendritic, foam-like) [1].
    • Stability: Performance over extended operation time [1].

Visualizing the Experimental Workflow

The following diagram illustrates the systematic workflow for optimizing the electrodeposition process, which you can adapt for this compound.

G Start Define Optimization Objective P1 Establish Baseline Concentration Start->P1 P2 Set Up Electrodeposition System P1->P2 P3 Vary Na₂S₂ Concentration P2->P3 P4 Characterize Catalyst Performance P3->P4 Decision Performance Optimal? P4->Decision Decision->P3 No End Determine Optimal Concentration Decision->End Yes

Potential FAQs and Troubleshooting

Based on general electrodeposition challenges, here are some hypothetical FAQs you might include.

  • Q: What happens if my catalyst layer is non-uniform or powdery?

    • A: This can result from a concentration that is too high, leading to rapid, uncontrolled nucleation. Try reducing the concentration of this compound or adjusting the applied current/potential to a less forceful regime [1].
  • Q: I'm getting excessive hydrogen gas evolution instead of deposition. Why?

    • A: The applied potential might be too negative for the specific electrolyte. The concentration of active ions (like S₂²⁻) could also be too low, shifting the reaction toward hydrogen evolution. Optimize the potential and ensure your electrolyte is properly formulated [1].
  • Q: The catalyst adhesion to the substrate is poor.

    • A: This is often a substrate preparation issue. Ensure the substrate is thoroughly cleaned. Surface treatments (like oxygen plasma) have been shown to increase surface roughness and improve adhesion in other systems [1].

References

sodium polysulfide shuttling effect mitigation in batteries

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What is the sodium polysulfide shuttling effect and why is it a problem? The shuttling effect occurs when soluble sodium polysulfide intermediates (NaPS), formed during the discharge/charge cycle of a Na-S battery, migrate between the cathode and anode [1]. This leads to:

  • Loss of active material from the cathode.
  • Rapid capacity decay and poor cycle life.
  • Low Coulombic efficiency due to parasitic reactions.
  • Dendrite growth on the sodium anode, posing a safety risk [1] [2].

Q2: What are the primary strategies to mitigate the NaPS shuttle effect? Research focuses on three main areas:

  • Separator and Interlayer Engineering: Modifying the separator to act as a physical and chemical barrier for polysulfides [1] [3].
  • Electrolyte Innovation: Developing new electrolytes that limit polysulfide solubility or stabilize interfaces [2].
  • Cathode Host Design: Using host materials that chemically trap polysulfides [4].

Q3: Are there any novel physical methods to control NaPS shuttling? Yes, recent research has introduced an external acoustic field applied to the battery cell. This method stimulates polarized BaTiO3 nanoparticles on the separator via the piezoelectric effect, generating surface charges that attract and trap more polysulfides [1].

Troubleshooting & Experimental Guides

Here are detailed methodologies for key mitigation strategies cited in recent literature.

Guide 1: Applying an Acoustic Field with a BaTiO3-Modified Separator

This protocol is based on a 2024 study that used an external acoustic field to enhance the performance of a BaTiO3-coated separator [1].

  • Objective: To suppress NaPS shuttling and stabilize the sodium metal anode using an externally controllable acoustic field.
  • Key Components & Setup:
    • Separator: A commercially available glass fiber (GF) separator.
    • Coating Material: Pre-polarized BaTiO₃ (BTO) nanoparticles.
    • Acoustic Device: A transducer attached to the anode side of the battery cell, generating a 22 kHz sine wave with a 50% duty cycle.
  • Experimental Protocol:
    • Separator Modification:
      • Prepare a dispersion of pre-polarized BTO nanoparticles in a suitable solvent.
      • Drop-coat the BTO dispersion onto the GF separator and dry thoroughly to create the BTO-GF separator.
    • Cell Assembly:
      • Assemble the Na-S coin cell using a sulfur-based cathode, sodium metal anode, and the BTO-GF separator.
    • Acoustic Field Application:
      • Attach the acoustic transducer to the outside of the anode casing.
      • Apply the acoustic field (22 kHz, 50% duty cycle) throughout the battery cycling test.
  • Expected Outcomes: The acoustic field stimulates the BTO nanoparticles, creating a piezoelectric charge that traps polysulfides. This results in:
    • A significant reduction in NaPS shuttling.
    • Improved discharge capacity (e.g., ~300 mAh g⁻¹ after 50 cycles compared to nearly zero without the field).
    • Stabilized sodium anode with reduced dendrite formation [1].

The relationship between the acoustic field, the modified separator, and the resulting effects within the battery is summarized in the diagram below.

G cluster_effects Effects in Battery Cell AcousticField External Acoustic Field BTOSeparator BTO-Modified Separator AcousticField->BTOSeparator PiezoelectricEffect Piezoelectric Effect BTOSeparator->PiezoelectricEffect PolysulfideTrapping Traps NaPS PiezoelectricEffect->PolysulfideTrapping IonFlow Uniform Na⁺ Flow PiezoelectricEffect->IonFlow Outcomes Outcomes PolysulfideTrapping->Outcomes DendriteReduction Reduces Dendrites IonFlow->DendriteReduction DendriteReduction->Outcomes

Guide 2: Implementing a Dual-Salt Quasi-Solid Polymer Electrolyte (DS-QSPE)

This protocol is based on a 2025 study that developed a novel electrolyte to create void-free interfaces and suppress shuttling [2].

  • Objective: To create a stable electrode/electrolyte interface and physically/chemically suppress NaPS dissolution and shuttling.
  • Key Materials:
    • Electrolyte System: A dual-salt quasi-solid polymer electrolyte (DS-QSPE) formed via in situ polymerization.
    • Cathode: Sulfurized polyacrylonitrile (SPAN) is recommended.
  • Experimental Protocol:
    • Electrolyte Preparation:
      • Prepare the precursor solution containing the dual salt system and polydioxolane monomers.
    • Cell Assembly and In Situ Polymerization:
      • Assemble the battery cell with the SPAN cathode, sodium anode, and the liquid precursor solution as the initial electrolyte.
      • After assembly, induce in situ polymerization within the cell to form the solid DS-QSPE network, which infiltrates the cathode.
  • Expected Outcomes:
    • Formation of an interconnected, seamless interface within the cathode.
    • High ionic conductivity (4.8 × 10⁻⁴ S·cm⁻¹ at 25°C) and sodium-ion transference number (0.73).
    • Significant mitigation of the polysulfide shuttle effect.
    • High capacity retention (81.4% after 200 cycles at 0.2 A·g⁻¹) [2].

The following table summarizes the performance characteristics of these two methods.

Mitigation Strategy Reported Performance Metrics Key Advantages
Acoustic Field + BTO Separator [1] ~300 mAh g⁻¹ after 50 cycles (vs. ~0 without field). External, non-invasive control; addresses both shuttling and dendrites.
Dual-Salt Quasi-Solid Polymer Electrolyte [2] 327.4 mAh g⁻¹ at 0.2 A/g after 200 cycles; 81.4% capacity retention. Creates void-free, stable interfaces; high Na⁺ transference number (0.73).

Core Principles & Additional Technical Notes

For all experiments, a deep understanding of the underlying chemical reactions is crucial. In situ Raman and UV-vis spectroscopy studies have mapped the NaPS species during cycling in TEGDME-based electrolytes [4]. Key findings include:

  • Primary Intermediates: Na₂S₈, Na₂S₄, and Na₂S₂ are key intermediates, with Na₂S as the final discharge product.
  • Disproportionation Reaction: Intermediate Na₂S₆ can form from the disproportionation of Na₂S₈ and Na₂S₄.
  • Radical Formation: The dissociation of Na₂S₆ or disproportionation of Na₂S₄ leads to the formation of S₃•– radical species, which is a significant contributor to the loss of active material [4].

References

Troubleshooting Guide: Low Synthesis Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

If you are encountering low yields or unwanted by-products, the following table outlines common issues and their solutions, supported by recent methodologies.

Problem Possible Cause Suggested Solution Key References
Low Disulfide Selectivity Incorrect pH level during reaction Maintain a pH between 8 and 9.5. Use NaHCO₃ as a buffer instead of strong acids. [1]
Oxidant (H₂O₂) dosage is too high Use a 10% excess of H₂O₂. Avoid larger excesses to prevent peroxidation side reactions. [1]
Reaction temperature is too high Optimize temperature; yields drop significantly above 45°C. Start testing at 25-35°C. [1]
Difficulty with Sodium Sulfinate Homocoupling Inefficient reaction system for disulfide formation For aromatic disulfides, use a Fe/HCl reductive system or a TBAI/H₂SO₄ catalytic system. [2] [3]
Sub-optimal catalyst or solvent When using TBAI/H₂SO₄, employ DMF as the solvent at 120°C. Ensure acid is present. [3]

Frequently Asked Questions (FAQs)

What is a reliable modern protocol for synthesizing disulfides from sodium sulfinates?

A highly selective method for synthesizing symmetric diaryl disulfides uses a simple Fe/HCl reductive system [2].

  • Detailed Protocol:
    • Reaction Setup: Use a 0.2 mmol scale of sodium arenesulfinate. To this, add 2.0 equivalents of iron (Fe) powder and 4.0 equivalents of concentrated HCl (12 mol/L) [2].
    • Reaction Conditions: Let the reaction proceed. The study achieved a 96% isolated yield of diphenyl disulfide under these conditions. The reaction time can be as short as 9 hours [2].
    • Key Parameter: The high concentration of HCl is critical for achieving high yield [2].
How does pH control improve reaction selectivity?

Using a mild base like sodium bicarbonate (NaHCO₃) as a pH regulator creates a buffer system that keeps the pH in an optimal range (8-9.5). This achieves two things:

  • It suppresses peroxidation of the reactant (NaEt₂DTC) to sulfinic and sulfonic acids, which are common side products.
  • It reduces the decomposition rate of both the reactant and the product (TETD), leading to a reaction selectivity of nearly 100% [1].
Are there alternative catalytic systems for disulfide formation?

Yes, a metal-free catalytic system using Tetrabutylammonium Iodide (TBAI) with H₂SO₄ in DMF at 120°C has been developed. This system converts sodium sulfinates directly into disulfides without requiring additional redox reagents, making it a valuable and simpler alternative [3].

Key Workflow for Selective Disulfide Synthesis

The diagram below summarizes the critical decision points for achieving high selectivity in disulfide synthesis, based on the discussed protocols.

Start Start: Plan Disulfide Synthesis P1 Is your target aliphatic or aromatic disulfide? Start->P1 A1 Aromatic Disulfide P1->A1 A2 Aliphatic (e.g., Na₂S₂) P1->A2 P2 Select Synthesis Strategy A1->P2 C2 Use Na₂S or elemental S (Microwave-assisted) A2->C2 C1 Use Sodium Sulfinate Homocoupling P2->C1 P3 Choose Optimal Conditions for High Selectivity C1->P3 D2 Focus on phase control. Ref [4] C2->D2 D1 Method A: Fe/HCl System or Method B: TBAI/H₂SO₄ P3->D1 P4 Critical Control Parameters D1->P4 Leads to E1 • pH: 8-9.5 (Use NaHCO₃) • H₂O₂: 10% excess • Temp: 25-35°C

References

controlling sodium disulfide polymorph formation

Author: Smolecule Technical Support Team. Date: February 2026

Generalized Workflow for Polymorph Screening

The following diagram outlines a common high-level approach to polymorph screening in pharmaceutical development, which can serve as a conceptual framework.

PolymorphScreening Start Start Polymorph Screen Prep Sample Preparation Start->Prep Execute Crystal Crystallization Prep->Crystal Methods: Analysis Solid-State Analysis Crystal->Analysis Characterize Data Data Collection Analysis->Data Generate Identify Polymorph Identification Data->Identify Evaluate Identify->Prep Adjust Parameters End Stability/Solubility Tests Identify->End Successful

The key stages in this process involve:

  • Sample Preparation: Obtaining a pure sample of the compound.
  • Crystallization: Using various methods to encourage crystal formation from different conditions.
  • Solid-State Analysis: Characterizing the resulting solid forms using techniques like XRPD, DSC, and TGA.
  • Polymorph Identification: Comparing analytical data to identify distinct crystalline forms.

Key Parameters for Polymorph Control

While specific data for sodium disulfide is unavailable, the general principles of polymorph control can be summarized in the table below.

Parameter Typical Experimental Variations Impact on Polymorph Outcome
Solvent System Polar vs. non-polar; protic vs. aprotic (e.g., water, ethanol, acetonitrile, heptane) Different solvation energies and interaction strengths can stabilize specific nucleation pathways of crystalline forms [1].
Temperature Variations in cooling rate (e.g., rapid quench vs. slow cooling); different incubation temperatures Influences supersaturation and kinetics; slower cooling often favors more stable forms [1].
Supersaturation Concentration of solute; rate of solvent evaporation or anti-solvent addition High supersaturation often leads to metastable forms, while lower levels favor stable forms [1].

FAQs on Polymorph Research

Q1: What is the primary pharmaceutical significance of studying polymorphs? A: Different polymorphs of the same Active Pharmaceutical Ingredient (API) can have different solubilities, dissolution rates, and physical stability [1]. Since the bioavailability of a poorly soluble drug often depends on its dissolution rate, controlling the polymorphic form is critical for ensuring a drug's safety and efficacy.

Q2: What are common analytical techniques for characterizing polymorphs? A: While not specified in the search results for this compound, standard techniques include:

  • X-Ray Powder Diffraction (XRPD): Provides a fingerprint for each crystalline phase.
  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and reveals solid-solid transitions.
  • Thermogravimetric Analysis (TGA): Determines weight loss due to processes like desolvation.
  • Hot-Stage Microscopy (HSM): Allows for the visual observation of crystal changes, such as melting or recrystallization, under controlled temperatures.

Q3: The literature search yielded no direct results for this compound. What should I do? A: This is a common challenge with specific inorganic compounds. I recommend these strategies:

  • Broaden Your Search: Look for information on the polymorphism of related inorganic compounds (e.g., disulfides in general) or similar salts.
  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or the ICDD (International Centre for Diffraction Data) for potentially indexed crystallographic data.
  • Review Foundational Literature: The general principles of crystallization and the thermodynamic relationships between polymorphs, as discussed in the found literature [1], are universally applicable and can guide your experimental design.

References

sodium disulfide purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Known Purity Specifications

The table below summarizes the purity information available from a commercial manufacturer of research-grade sodium disulfide [1].

Parameter Specification
Purity (Assay) ≥ 90.0% [1]
Appearance Yellow to yellowish brown powder or solid [1]
Key Consideration The purity of 90.0% indicates the presence of other sulfur species, which is common for polysulfide materials [1].

General Principles for Purity Assessment

For a comprehensive purity assessment, you would typically employ a combination of techniques. The following workflow outlines a potential analytical strategy, adapting general principles for disulfide and sulfur compound analysis [2].

G Start Sample Preparation A Initial Characterization Start->A B Chromatographic Separation Start->B C Quantification & Identification Start->C A1 Visual Inspection (Color, Form) A->A1 A2 Weight-based Assay (Titrimetry) A->A2 B1 HPLC/UHPLC Separation B->B1 C1 Mass Spectrometry (MS) Identification of sulfur species C->C1 C2 Comparison against reference standards C->C2 B2 Method: Reversed-Phase (RP-HPLC) with UV detection B1->B2

Workflow Overview of Purity Assessment

The diagram above shows that analysis typically involves parallel steps of characterization, separation, and identification. Here are the methodologies for the key steps:

  • Titrimetric Analysis (Weight-based Assay): This classical method is likely the basis for the ≥90.0% purity specification. It involves dissolving a precisely weighed sample and titrating it with a standard solution to determine the concentration of disulfide species [1].
  • Chromatographic Separation (HPLC/UHPLC): This is crucial for separating this compound from potential impurities like other polysulfides (Na₂Sₓ) or sulfate ions [2].
    • Method Scouting: Begin by screening different column chemistries (e.g., C18, phenyl) and mobile phases (e.g., aqueous buffers with acetonitrile or methanol gradients) to find the best separation conditions [3].
    • Method Optimization: Systematically adjust parameters like mobile phase pH, gradient slope, and temperature to achieve optimal resolution between peaks [3].
  • Identification with Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is the most powerful way to identify the separated species. The effluent from the HPLC is introduced into the MS, which determines the mass-to-charge ratio (m/z) of each molecule, allowing for definitive identification of this compound and any impurities [2].

Frequently Asked Questions

Q1: Why is the purity of this compound often only 90%? this compound (Na₂S₂) is part of a broader class of sodium polysulfides (Na₂Sₓ). The chemical synthesis often results in a mixture containing various chain-length polysulfides and other sulfur compounds, making 100% purity difficult to achieve. The 90% grade is common for research chemicals where the exact polysulfide distribution may not be critical, as long as the major component is confirmed [1].

Q2: How can I prevent the degradation of this compound during storage and handling? The manufacturer recommends storing the chemical at 0-5°C, protecting it from light and moisture. Exposure to air, light, or humidity can lead to oxidation or decomposition, altering the purity over time. Always handle the compound in a controlled environment, such as a glove box, or ensure containers are tightly sealed and allowed to equilibrate to room temperature before opening to avoid moisture condensation [1].

Q3: What is a major challenge when analyzing disulfide bonds in complex samples like proteins, and how is it mitigated? A major challenge is artifactual disulfide bond scrambling—the exchange of disulfide partners between different molecules. This can happen at neutral or alkaline pH and is accelerated by heat and the presence of free thiols. To mitigate this, all procedures for disulfide analysis should be performed in buffers with a pH < 7 whenever possible to preserve the native bonding [2].

Important Troubleshooting Notes

  • Lack of Standard Methods: The absence of a specific pharmacopeial monograph means that laboratories must develop and validate their own in-house methods for precise purity assessment [3].
  • Method Adaptation: The principles discussed, especially the HPLC-MS workflow, are well-established for disulfide bond mapping in proteins and can be adapted for the analysis of small molecules like this compound [2]. However, method parameters will need to be optimized for this specific compound.
  • Safety Note: Always refer to the Safety Data Sheet (SDS) for this compound before handling, as sulfur compounds can have specific health and safety hazards.

References

comparing sulfane sulfur donors Na2S2 Na2S3 Na2S4

Author: Smolecule Technical Support Team. Date: February 2026

Biological Roles and Experimental Applications

Sulfane sulfur donors are utilized in research to study the effects of reactive sulfur species (RSS) in various biological models. The table below summarizes the key applications and findings for the donors mentioned in the search results.

Sulfur Donor Key Experimental Context & Findings

| Na₂S₂ (Sodium Persulfide) | • HCC Study: Increased intracellular sulfane sulfur in SNU398 cells and demonstrated significant anti-cancer effects [1]. • General Use: Listed as a tool compound for investigating RSS biology [1]. | | Na₂S₃ (Sodium Trisulfide) | • Plant Symbiosis: Increased root polysulfides and H₂S in Lotus japonicus, affecting NO and ROS levels, and promoting infection thread and nodule formation [2]. • HCC Study: Listed as a source of sulfane sulfur for research purposes [1]. | | Na₂S₄ (Sodium Tetrasulfide) | Information Gap: The search results did not provide specific experimental data for Na₂S₄. |

Experimental Methodologies in Research

The search results describe common experimental protocols for evaluating sulfane sulfur donors, which you can adapt for a comparative study.

  • Cell Viability Assay (CCK-8): This method is used to determine the anti-cancer potential of donors. Cells are plated in 96-well plates and, after reaching 60-70% confluence, are treated with the sulfur donor compounds for a set period (e.g., 48 hours). A CCK-8 solution is then added, and after incubation, the absorbance is measured at 450 nm to quantify cell viability [1].
  • Visualizing Intracellular Sulfane Sulfur (SSP4 Probe): The fluorescent probe SSP4 is used to detect and visualize changes in cellular sulfane sulfur levels.
    • Cells are inoculated in plates and grown to 60-70% confluence.
    • They are treated with the sulfur donor (e.g., for 1 hour).
    • After treatment, cells are incubated with SSP4 (e.g., 10 μM) and a facilitator like CTAB (e.g., 20 μM) for about 20 minutes in the dark.
    • Following a PBS wash, the intracellular fluorescence signal is visualized and quantified using fluorescence microscopy [1] [2].

Sulfane Sulfur Signaling Pathways

The biological effects of sulfane sulfur donors are mediated through complex interactions with cellular signaling molecules. The diagram below illustrates the key pathways identified in the research.

Donor Sulfane Sulfur Donor (e.g., Na₂S₂, Na₂S₃) SS Increased Intracellular Sulfane Sulfur Donor->SS Releases H2S Hydrogen Sulfide (H₂S) SS->H2S Can be converted to Downstream Downstream Effects SS->Downstream Modulates H2S->Downstream Signals through NO Decreased Nitric Oxide (NO) Downstream->NO ROS Decreased Reactive Oxygen Species (ROS) Downstream->ROS Nrf2 Activation of Nrf2 Pathway Downstream->Nrf2 Anti Antioxidant & Anti-inflammatory Effects Downstream->Anti

The pathway illustrates the core mechanism: donors increase intracellular sulfane sulfur, which interacts with key signaling molecules like NO and ROS, and activates protective pathways such as Nrf2, leading to observed antioxidant and anti-inflammatory effects [2] [3].

Research Recommendations for Your Comparison Guide

To construct a comprehensive and objective comparison guide for your target audience of researchers and drug development professionals, I suggest you consider the following steps:

  • Focus on Specific Biological Contexts: The effects of sulfane sulfur donors can vary significantly depending on the experimental model (e.g., cancer cells vs. plant symbiosis) [1] [2]. Frame your comparison around a specific disease area or biological process.
  • Establish a Standardized Assay Panel: A rigorous comparison should evaluate the donors using a consistent set of assays. Key parameters to measure and compare include:
    • Potency and Efficacy: Dose-response curves for biological effects (e.g., IC₅₀ in viability assays).
    • Release Kinetics: The rate and extent of sulfane sulfur release.
    • Cellular Uptake and Bioavailability: Efficiency of entry into target cells.
    • Specificity and Toxicity: Off-target effects and general cytotoxicity.
  • Investigate the "Sulfur Degron" Hypothesis: Recent research suggests that HCC cells may have reprogrammed sulfur metabolism. Donors like a persulfided cysteine precursor (PSCP) were designed to exploit this by selectively releasing sulfane sulfur in cells with high cystine transport, showing targeted anti-cancer effects [1]. Comparing the selectivity of Na₂Sₓ compounds against such targeted donors could be highly valuable.

References

sodium disulfide electrochemical performance vs other cathode materials

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Prominent Sodium-Ion Cathode Materials

The table below summarizes the key characteristics and experimental data for the main types of cathode materials being developed for sodium-ion batteries.

Material Type Specific Examples Specific Capacity (mAh/g) Voltage Range (V, vs. Na⁺/Na) Cycle Life Performance Key Advantages Key Challenges
Layered Oxide (NaxMO₂) [1] [2] P2-Na₂/₃Ni₁/₃Mn₂/₃O₂, NaLiNiMnCoO₂, NaMnO₂, NaxCoO₂ ~100 - >200 [2] 2.0 - 4.0 (depending on structure and metals) [2] P2-NaLiMnO₂: stable for >120 cycles [2] High theoretical capacity, high energy density [2] Structural instability during cycling, air sensitivity, lower practical capacity [1] [2]
Polyanionic Compounds [1] Phosphates, Pyrophosphates (e.g., NASICON-type) Generally lower than layered oxides [1] Varies by structure Information missing Excellent structural stability, long cycle life, high operating voltage [1] Lower specific capacity, lower electronic conductivity [1]
Prussian Blue Analogues (PBAs) [1] Hexacyanoferrates Information missing Information missing Needs further optimization to enhance performance [1] Low cost, easy synthesis, open framework for ion diffusion [1] Issues with water content in structure, leading to capacity fade [1]
Hard Carbon (Anode) [1] Information missing ~300 [1] Information missing Good cycle life [1] Good capacity, is the leading anode material [1] Information missing

Experimental Protocols for Key Materials

For researchers looking to reproduce results or synthesize these materials, here are common experimental methodologies cited in the literature.

  • Synthesis of Layered Oxide Cathodes: A prevalent method is the solid-state reaction [3]. This involves thoroughly mixing stoichiometric amounts of precursor compounds (e.g., sodium carbonate and cobalt carbonate) and calcining them at high temperatures (e.g., 700-900 °C) for extended periods under an oxygen atmosphere [3]. The sol-gel method is also widely used, often with chelating agents like citric acid, to achieve better homogeneity at lower calcination temperatures [2].
  • Synthesis of Tin Disulfide (SnS₂) Anodes: A common and effective method for creating nanostructured SnS₂ is the hydrothermal method [4] [5]. This involves placing tin and sulfur precursors in an autoclave with a solvent and heating them to a specific temperature. This process allows for the direct growth of SnS₂ nanosheets, which have a large surface area and thin thickness (e.g., 150 nm), facilitating ion deintercalation [4].
  • Electrochemical Cell Fabrication and Testing:
    • Electrode Fabrication: The active material (e.g., sodium cobalt oxide) is ground with a conductive agent like carbon black (e.g., 5%) and a binder in a solvent to form a slurry [3].
    • Cell Assembly: This is typically carried out in an inert atmosphere glovebox. The slurry is coated onto a current collector, and a lab-scale cell is assembled using sodium metal foil as the counter/reference electrode, a glass fiber or polyester membrane as the separator, and a sodium salt (e.g., NaClO₄) dissolved in an organic solvent (e.g., propylene carbonate) as the electrolyte [3].
    • Performance Testing: The cells are cycled at specific current rates (e.g., 50 mA/g) between set voltage windows using a battery cycler to measure capacity, cycle life, and rate capability [3].

The following workflow diagram illustrates the general process for developing and testing these battery materials.

G Start Start: Material Selection Synthesis Synthesis Start->Synthesis Char Material Characterization Synthesis->Char Synth_Methods Solid-State Reaction Sol-Gel Method Hydrothermal Method Synthesis->Synth_Methods Fabrication Electrode Fabrication Char->Fabrication Char_Methods XRD SEM/TEM XPS Char->Char_Methods Assembly Cell Assembly (in Glovebox) Fabrication->Assembly Testing Electrochemical Testing Assembly->Testing Analysis Data Analysis Testing->Analysis Test_Metrics Specific Capacity Cycle Life Rate Capability Testing->Test_Metrics

Research Outlook and Key Challenges

The development of sodium-ion battery cathodes continues to face several challenges that are the focus of current research [1]:

  • Overcoming Performance Gaps: The larger ionic radius of sodium leads to slower diffusion kinetics and greater volume changes in the host material, which can result in lower energy density and shorter cycle life compared to lithium-ion systems [1].
  • Material Optimization: Research is heavily focused on stabilizing the structure of layered oxides through doping and composite formation, optimizing the performance of Prussian blue analogues, and developing new polyanionic frameworks [1].
  • Emerging Trends: Future directions include exploring novel materials like organic cathodes, designing hybrid materials, and employing advanced computational methods to discover and optimize next-generation cathode materials [1].

References

sodium disulfide vs traditional reducing agents efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Reducing Agents

The table below summarizes the key properties and experimental data for common reducing agents to help you evaluate their efficacy.

Reducing Agent Mechanism & Key Features Reducing Power & Effective pH Common Experimental Applications Stability & Handling Notes

| DTT (Dithiothreitol) [1] | Thiol-disulfide exchange; two thiol (-SH) groups [1]. | Strong; most effective at pH > 7 [1]. | - Protein denaturation for SDS-PAGE [1].

  • Maintaining enzyme activity [1].
  • Site-specific antibody conjugation (e.g., ADC development) [2]. | - Solutions prone to oxidation; prepare fresh [1].
  • Store powder at -20°C in a desiccator [1]. | | TCEP (Tris(2-carboxyethyl)phosphine) [1] [3] | Phosphine-based; reduces disulfide bonds directly [3]. | Strong; effective over a broad pH range, including acidic conditions (pH < 7) [1]. | - Protein/peptide disulfide reduction, especially in acidic buffers [1] [3].
  • Alternative to DTT in antibody reduction protocols [2]. | - More stable in aqueous solution than DTT [1].
  • Thiol-free [3]. | | Sodium Thioglycolate [4] | Thiol-based reducing agent [4]. | Data not fully specified in search results. | - Breaking disulfide bonds in proteins [4].
  • Stabilizing enzymes and proteins in biochemical assays [4].
  • Inactivation of ribonucleases [4]. | Classified as a Dangerous Good for transport [4]. | | β-Mercaptoethanol (BME) [1] [3] | Thiol-disulfide exchange [1]. | Weaker than DTT [1]. | - Protein denaturation for SDS-PAGE [3]. | - Highly volatile and strong, unpleasant odor [1].
  • Less favored compared to DTT and TCEP [1]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the comparison, demonstrating the application of these reducing agents in research.

  • Protocol 1: Limited Reduction of Antibody Disulfides for ADC Synthesis [2] This protocol describes a controlled reduction method to create antibody-drug conjugates (ADCs) with a specific drug-to-antibody ratio.

    • Reduction: Treat the antibody (cAC10) with 2.25 - 3.25 molar equivalents of DTT in a buffer (0.025 M sodium borate pH 8, 0.025 M NaCl, 1 mM DTPA) for 2 hours at 37°C.
    • Purification: Remove excess DTT by purifying the mixture on a hydroxyapatite column.
    • Thiol Quantification: Determine the concentration of newly generated cysteine thiols on the antibody by titrating with DTNB (Ellman's reagent). This typically yields 4.0 to 4.5 thiols per antibody.
    • Alkylation (Conjugation): Alkylate the free thiols with 1.1 molar equivalents of a drug-linker complex (e.g., vcMMAE) per thiol at 0°C for 30 minutes.
    • Quenching & Purification: Quench the reaction with cysteine and purify the final conjugate via hydroxyapatite chromatography.
  • Protocol 2: Evaluating Antiviral Activity Against SARS-CoV-2 [5] This study used reducing agents to disrupt disulfide bonds in the viral spike protein, inhibiting its ability to infect cells.

    • In Vitro Assay:
      • Structural Analysis: Incubate the spike protein's Receptor-Binding Domain (RBD) with reducing agents (DTT, TCEP, NAC, or GSH).
      • Melting Temperature Measurement: Use techniques like circular dichroism to measure the melting temperature (Tm) of the RBD. A lower Tm indicates protein unfolding and structural disruption.
      • Binding Affinity Test: Use surface plasmon resonance (SPR) or similar methods to assess the impaired binding affinity between the RBD and the host cell receptor (ACE2) after reduction.
    • Cell-Based Assay:
      • Infection Inhibition: Pre-treat cells with reducing agents before exposure to SARS-CoV-2.
      • Efficacy Measurement: Quantify the reduction in viral entry and replication inside the cells, ensuring the agent concentrations used do not reduce cell viability.

Reduction Mechanism and Workflow

The diagram below illustrates the general mechanism of disulfide bond reduction by thiol-based agents like DTT and the experimental workflow for creating ADCs.

cluster_mechanism Mechanism of Thiol-Based Reduction (e.g., DTT) cluster_workflow Experimental Workflow for ADC Synthesis ProteinS_S Protein with Disulfide Bond (S-S) MixedIntermediate Mixed Disulfide Intermediate ProteinS_S->MixedIntermediate Nucleophilic Attack ReducedProtein Reduced Protein (Free Thiols -SH) MixedIntermediate->ReducedProtein Intramolecular Cyclization DTT_Oxidized Oxidized DTT (Stable Ring) Start Antibody with Interchain Disulfides Reduced Partially Reduced Antibody (Controlled no. of Free Thiols) Start->Reduced Limited DTT/TCEP Reduction Conjugated Antibody-Drug Conjugate (Defined Drug-to-Antibody Ratio) Reduced->Conjugated Alkylation with Drug-Linker Purified Purified ADC (Homogeneous Product) Conjugated->Purified Purification (HIC, etc.)

Key Insights for Selection

Based on the comparison, here are some key points to guide your choice:

  • For standard, robust reduction at neutral-to-basic pH, DTT is a widely accepted and effective choice [1].
  • For experiments requiring reduction in acidic buffers or superior stability in solution, TCEP is often the preferred agent [1] [3].
  • For creating homogeneous bioconjugates like ADCs, controlled or partial reduction using precise molar equivalents of DTT or TCEP is a critical strategy to achieve a specific and uniform drug load [2].

References

validating sulfane sulfur detection with sodium disulfide

Author: Smolecule Technical Support Team. Date: February 2026

SSP4 and Sodium Disulfide: A Validated Method

The table below summarizes the core experimental protocol for using this compound with the SSP4 probe for detection in biochemical and cellular contexts [1].

Parameter Biochemical (Protein) Assay Cellular Imaging Assay
Target Analyte Protein-bound sulfane sulfur (S-persulfidation) Endogenous and exogenous sulfane sulfurs
Sulfur Source This compound (Na₂S₂) This compound (Na₂S₂)
Probe & Concentration SSP4 (5 µM) SSP4 (5 µM)
Key Buffers/Media 50 mM PBS (pH 7.4) Serum-free Fluorobrite DMEM
Surfactant Not explicitly stated CTAB (25 µM in measurement, 100 µM in imaging)
Incubation 30 min, room temperature, in the dark 20 min, 37°C, 5% CO₂
Detection Instrument Fluorescence microplate reader Fluorescence microscope
Wavelengths Excitation: 485 nm, Emission: 525 nm Excitation: 485 nm, Emission: 525 nm
Detailed Experimental Protocols

Sample Preparation

  • Prepare a 1 mM stock solution of SSP4 in DMSO and a 10 mM stock solution of this compound (Na₂S₂) in water or buffer [1].
  • For the biochemical assay, the reaction mixture in 50 mM PBS (pH 7.4) contains 5 µM SSP4 and your treated protein sample or a defined concentration of Na₂S₂ for a standard curve [1].
  • For the cellular imaging protocol, seed cells (e.g., HeLa cells) in a clear flat-bottomed plate and culture for 24 hours. Replace the media with serum-free Fluorobrite DMEM containing 5 µM SSP4 to incubate. After loading the probe, cells can be treated with Na₂S₂ (e.g., 50 µM) in the same media to introduce exogenous sulfane sulfur [1].

Validation and Measurement

  • After incubation, transfer the solution to a suitable container for measurement [1].
  • For the biochemical assay, measure fluorescence using a plate reader with excitation at 485 nm and emission at 525 nm [1].
  • For cellular imaging, after probe loading and any treatment, wash cells with PBS, then visualize under a fluorescence microscope using the same wavelength parameters [1].

Performance Comparison with Other Methods

The table below compares SSP4 with other classes of sulfane sulfur detection techniques.

Method Principle Key Application Context Key Performance Metrics & Advantages Key Limitations
SSP4 (Fluorescent Probe) Nucleophilic attack by probe, releasing a fluorophore [1]. Real-time detection in live cells, proteins, and other biological systems [1]. High selectivity and sensitivity; works in complex biological milieus; commercial availability [1]. Semi-quantitative in complex systems; signal can be influenced by local microenvironment.
HPLC-ICP-MS Separation of derivatized polysulfide anions followed by sulfur-specific detection [2]. Speciation and absolute quantification of polysulfide anions and molecular sulfur in solutions [2]. High specificity and accuracy; provides absolute quantification and detailed speciation [2]. Requires specialized, expensive instrumentation; not suitable for real-time cellular imaging.
GC-MS Derivatization of sulfur compounds for volatility, followed by separation and mass detection [3]. Quantification of specific low-mass sulfur metabolites (e.g., Met, Hcy, Cys) in biofluids [3]. High sensitivity and specificity for small molecules; capable of multiplexing [3]. Destructive sample preparation; not suitable for sulfane sulfur or real-time cellular analysis.
Classic Colorimetric Reaction with cyanide to form thiocyanate, measured as ferric thiocyanate [1]. Historical method for bulk sulfane sulfur measurement. Simple methodology. Lacks sensitivity and specificity; not applicable to real-time detection in biological samples [1].

Visualizing Experimental Workflows

The following diagrams outline the core mechanisms and procedures for sulfane sulfur detection.

G A Sulfane Sulfur Species B Nucleophilic Attack A->B Reacts with D Formation of -SSH Intermediate B->D C SSP4 Probe C->B Contains thiophenol E Intramolecular Cyclization D->E Rapid F Fluorescein Release E->F G Fluorescence Signal (ON) F->G

Diagram 1: SSP4 Detection Mechanism. The probe's mechanism involves nucleophilic attack on sulfane sulfur, leading to cyclization and fluorescent signal turn-on [1].

G Subgraph1 Sample Preparation A1 Biological Sample (Protein or Cells) B1 Treatment with This compound (Na₂S₂) A1->B1 C1 Add SSP4 Probe (5 µM in Buffer) B1->C1 D1 Incubate (20-30 min, Dark) C1->D1 Subgraph2 Incubation & Measurement E1 Fluorescence Measurement (Ex: 485 nm / Em: 525 nm) D1->E1 F1 Quantification & Validation E1->F1 Subgraph3 Data Analysis

Diagram 2: General Experimental Workflow. The standard procedure involves sample treatment, probe incubation, and fluorescence measurement [1].

Key Validation Insights

  • This compound as a Standard: this compound serves as a direct and reliable source of sulfane sulfur for validating detection systems like SSP4. Its reaction with the probe confirms the system's functionality and can be used to generate a standard curve [1].
  • Specificity of SSP4: A key advantage of SSP4 is its high selectivity for sulfane sulfur over other biological sulfur species, such as cysteine, glutathione, hydrogen sulfide, and metal ions. This makes it an excellent tool for complex biological environments [1].
  • Pathway to Quantification: While cellular imaging with SSP4 is often semi-quantitative, coupling it with well-defined biochemical assays using this compound standards allows researchers to move toward more quantitative assessments of sulfane sulfur levels in their samples [1].

References

sodium disulfide battery performance vs lithium-sulfur systems

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Lithium-Sulfur vs. Sodium-Ion Batteries

The table below summarizes the key performance characteristics and other differentiating factors between these two battery technologies.

Feature Lithium-Sulfur (Li-S) Battery Sodium-Ion (Na-ion) Battery
Theoretical Gravimetric Energy Density Up to 2,600 Wh/kg [1]; Demonstrated: 400-500 Wh/kg [2] 150-160 Wh/kg [3]
Cycle Life (Current Commercial) ~300-500 cycles [2] Varies; generally lower than Li-ion but improving [3]
Recent Lab Performance 80% capacity after 25,000 cycles (Solid-state design, 2025) [4] Information not available in search results
Cost Projection $60-$100 per kWh (projected) [2] ~$87 per kWh (current), falling to ~$40 per kWh (projected) [5]
Key Materials Sulfur cathode, Lithium-metal anode [2] Various cathodes (e.g., layered oxides), Hard carbon anode [5]
Safety Generally safer; sulfur is non-flammable [2] Safer; lower risk of thermal runaway [3]
Environmental & Resource Impact Sulfur is abundant and non-toxic [2] [1] Sodium is 1000x more abundant than lithium; avoids cobalt[nine]
Primary Challenges Shuttle effect, volume expansion, dendrite formation [2] [1] Lower energy density, heavier and bulkier for same capacity [3]
Commercial Status Limited (R&D/Aerospace) [2]; mass adoption expected 2027-2030 [2] Early commercialization; scaling for stationary storage and small EVs [5]

Lithium-Sulfur: Key Advances and Experimental Insights

Recent research has focused on overcoming the historical shortcomings of Li-S batteries, particularly their short lifespan. Here are some key strategies and a notable experimental protocol from recent findings.

Critical Research Strategies for Performance Enhancement
  • Cathode Engineering: Using conductive carbon structures (e.g., nanotubes, graphene) and catalytic materials (e.g., metal oxides) to improve sulfur utilization and trap intermediate polysulfides [1].
  • Solid-State Electrolytes: Moving to solid electrolytes can fundamentally eliminate the polysulfide shuttle effect. A 2025 study used a glass-like mixture of sulfur, boron, lithium, phosphorus, and iodine to create a solid electrode, which was key to achieving exceptional cycle life [4].
  • Anode Protection: Applying protective layers and 3D lithium structures to suppress dendrite growth [1].
  • Novel Sulfur Forms: Exploring monoclinic γ-sulfur, which enables direct solid-state reactions and avoids the shuttle effect [1].
Detailed Experimental Protocol: A Case Study

The following workflow details the method behind a recent breakthrough in creating a long-cycle-life Li-S battery [4].

Start Start: Electrode Fabrication Step1 1. Create glass-like mixture (S, B, Li, P, I) Start->Step1 Step2 2. Form porous solid electrode Step1->Step2 Step3 3. Assemble into all-solid-state cell Step2->Step3 Step4 4. Perform long-term cycling test Step3->Step4 Result Result: 80% capacity retention after 25,000 cycles Step4->Result

Key Experimental Insight: The inclusion of iodine (I) was critical in this protocol, as it acted as a catalyst to speed up electron movement during the redox reactions, leading to much faster charging capabilities [4].

A Note on "Sodium Disulfide" and Sodium-Ion Research

The search results did not yield specific information on "this compound" (Na₂S₂) batteries. However, research into sulfide-based materials for sodium-ion systems is active, primarily focusing on their use as anode materials.

  • Tin Disulfide (SnS₂) Anodes: Multiple studies review SnS₂ as a promising high-performance anode for Sodium-Ion batteries (SIBs) [6] [7]. The research focuses on various fabrication methods to enhance stability and capacity.
  • Molybdenum Disulfide (MoS₂) Anodes: Earlier research demonstrated that a flexible composite paper of MoS₂ and graphene nanosheets could serve as an efficient anode and current collector in SIBs [8].

This suggests that disulfide compounds are being investigated as components within the anode of a sodium-ion system, rather than as the primary cathode material in a "this compound" battery analogous to a Li-S design.

Technology Outlook and Application Fit

The choice between these technologies is highly application-dependent, as they have complementary strengths.

  • Choose Lithium-Sulfur for maximum energy density. Its potential for very high energy density and lower cost makes it a future candidate for aerospace, high-end drones, and long-range electric aviation, where weight is a critical factor [2] [9]. The recent solid-state breakthrough showing extreme longevity makes this future even brighter [4].
  • Choose Sodium-Ion for cost-effectiveness and safety in fixed installations. Its lower cost, inherent safety, and good performance in extreme temperatures make it ideal for large-scale grid energy storage, low-speed electric vehicles, and backup power systems where size and weight are less critical [3] [5].

References

comparing sodium disulfide synthesis routes efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Modern Methods for Disulfide Synthesis

The table below summarizes three advanced disulfide synthesis methods identified in recent literature.

Method Key Feature Typical Yield Core Components Primary Advantages
Microfluidic Electrosynthesis [1] Electro-oxidation in a microreactor Up to 88% [1] Sodium dithiocarbamate, microfluidic reactor, electrodes [1] High Faraday efficiency (>96%), no waste salts, suppresses over-oxidation [1]
TBAI/H₂SO₄ Catalytic System [2] Acid-catalyzed coupling 49% to 89% [2] Sodium sulfinate, TBAI (catalyst), H₂SO₄, DMF (solvent) [2] Uses stable, odorless sodium sulfinate; no external oxidants/reductants [2]
Mechanochemical Ball Milling [3] [4] Solvent-free mechanical activation 41% to 99.9% [3] [4] Thiols, stainless steel milling jar, tungsten carbide balls [3] [4] No solvent, catalyst, or oxidant; ambient conditions; minimal over-oxidation [3] [4]

Detailed Experimental Protocols

Here are the detailed experimental workflows for the key synthesis methods.

Protocol 1: Microfluidic Electrosynthesis of Thiuram Disulfides

This protocol is adapted from a 2021 study on the synthesis of tetraethylthiuram disulfide (TETD) [1].

  • Step 1: Prepare the reaction mixture: Use a 0.15 mol L⁻¹ aqueous solution of sodium diethyldithiocarbamate (NaEt₂DTC). For the multiphasic system, mix it with an equal volume of toluene, which helps dissolve the product and prevent electrode deposition [1].
  • Step 2: Set up the microfluidic electrolysis: Employ a microfluidic reactor with parallel electrodes. Introduce the aqueous-organic mixture as liquid-liquid Taylor flow into the microchannel. This flow pattern enhances mass transfer and prevents solid deposition that would block the system [1].
  • Step 3: Execute electro-oxidation: Apply a potential to the electrodes. At the anode, the dithiocarbamate anion loses an electron to form a free radical, which quickly dimerizes into the thiuram disulfide. The product then migrates into the toluene phase. Hydrogen is generated at the cathode [1].

The workflow for this method can be visualized as follows:

start Start Reaction s1 Prepare NaDTC aqueous solution (0.15 mol/L) start->s1 s2 Mix with equal volume of toluene to form multiphase system s1->s2 s3 Introduce liquid-liquid Taylor flow into microchannel s2->s3 s4 Apply potential for electro-oxidation s3->s4 s5 TETD product forms and migrates to toluene phase s4->s5 end Product Collection s5->end

Protocol 2: TBAI/H₂SO₄ Catalyzed Synthesis from Sodium Sulfinate

This 2025 protocol uses sodium sulfinate as a stable sulfur source for disulfide synthesis [2].

  • Step 1: Charge the reaction vessel: Combine sodium sulfinate (1 mmol) as the substrate, tetrabutylammonium iodide (TBAI, 0.2 mmol) as the catalyst, and sulfuric acid (1 mmol) in a reaction tube. Use dimethylformamide (DMF, 0.5 mL) as the solvent [2].
  • Step 2: Carry out the reaction: Heat the mixture to 120 °C with stirring for 2 hours in open air[citation=3].
  • Step 3: Work-up and isolation: After the reaction is complete, purify the product using standard work-up procedures (e.g., extraction, washing, and chromatography) to isolate the disulfide [2].

The process is summarized in the diagram below:

start Start Reaction s1 Combine in DMF: - Sodium Sulfinate - TBAI Catalyst - H₂SO₄ start->s1 s2 Heat at 120°C for 2 hours s1->s2 s3 Cool and perform standard work-up s2->s3 s4 Purify product via chromatography s3->s4 end Disulfide Product s4->end

Protocol 3: Solvent-Free Mechanochemical Synthesis

This 2025 method uses ball milling to activate thiols, requiring no solvents, catalysts, or oxidants [3] [4].

  • Step 1: Load the reactants: Place the thiol substrate (e.g., 0.3 mmol of 4-methoxybenzenethiol) directly into a 100 mL stainless steel jar [3] [4].
  • Step 2: Add grinding media: Add tungsten carbide grinding balls to the jar. A high ball-to-material mass ratio of 1200:1 is critical for efficient energy transfer and the in-situ generation of active stainless steel nanoparticles [3] [4].
  • Step 3: Execute ball milling: Seal the jar and run the ball mill at a speed of 500 rpm for 30 minutes at room temperature. The mechanical impact generates active species that facilitate the oxidative coupling of thiols into disulfides [3] [4].

This solvent-free process is illustrated below:

start Start Reaction s1 Load thiol substrate into stainless steel milling jar start->s1 s2 Add tungsten carbide balls (1200:1 ratio) s1->s2 s3 Seal jar and mill at 500 rpm for 30 min s2->s3 s4 Collect disulfide product s3->s4 end Product Formation s4->end

Key Insights for Researchers

Based on the literature, here are some points to consider for your research:

  • Evaluate Your Priorities: The choice of method depends heavily on your primary goal. Microfluidic electrosynthesis is excellent for integration with continuous-flow systems and minimizing waste [1]. The TBAI/H₂SO₄ system is advantageous if you prefer working with stable, crystalline sodium sulfinates over thiols [2]. The mechanochemical approach stands out as the greenest option, aligning with principles of sustainable chemistry by eliminating solvents and external reagents [3] [4].
  • A Note on "Sodium Disulfide": The search results focused on organic disulfides (R-S-S-R') and specific industrial compounds. The classic inorganic compound This compound (Na₂S₂) is typically produced by fusing sodium sulfide with sulfur [5], but recent literature emphasizes the organic disulfides covered in this guide due to their relevance in pharmaceuticals and materials science [3].

References

sodium disulfide thermal properties vs other metal sulfides

Author: Smolecule Technical Support Team. Date: February 2026

Metal Sulfide Comparison for Thermal Batteries

The following table summarizes the key properties of prominent metal sulfide cathode materials based on recent research, which can serve as a basis for comparison once data for sodium disulfide becomes available [1].

Material Theoretical Capacity (mAh/g) Open Circuit Voltage (V) Thermal Stability Key Characteristics
FeS₂ (Pyrite) 893 [1] ~2.0 [1] Decomposes at ~550°C [1] Abundant, low-cost, typical semiconductor behavior [1].
CoS₂ 871 [1] ~1.99 [1] Up to ~650°C [1] Excellent thermal stability, high conductivity, suitable for high-power applications [1].
NiS₂ Information Missing Information Missing Decreases with nanocrystallization [1] Low-cost candidate; performance improves with nanostructuring and carbon coating [1].
This compound (Na₂S₂) Information Missing Information Missing Information Missing Appears in research as a discharge product; high solubility in certain electrolytes can enhance kinetics [2].

Experimental Insights and Protocols

Research into cathode materials for high-temperature batteries involves specific synthesis and testing methodologies to evaluate performance.

  • Material Synthesis and Fabrication:

    • Plasma Spraying (PS): Used to synthesize composite cathodes (e.g., FeS₂ or CoS₂ with electrolyte). This method creates thin, low-impedance electrodes and reduces the number of battery components, simplifying design [1].
    • Tape-Casting: Produces thin, homogeneous cathode films (e.g., for FeS₂) with controllable thickness and density. A drawback is that polymer binders used in the process can increase internal resistance [1].
    • Hydrothermal Method: Used to create advanced composites like carbon-coated CoS₂ (C@CoS₂). The carbon layer prevents oxidation and significantly improves the material's thermal stability [1].
    • Ball Milling: A mechanical method used to produce nanostructured materials (e.g., NiS₂). Nanocrystallization can increase specific capacity but often at the cost of lower decomposition temperature [1].
  • Performance Evaluation:

    • Discharge Profile Analysis: Researchers analyze voltage during discharge to track phase transformations. For instance, the discharge of FeS₂ follows the pathway: FeS₂ → Li₃Fe₂S₄ → Li₂₊ₓFe₁₋ₓS₂ → Fe [1].
    • Pulse Discharge Testing: Evaluates a battery's ability to deliver high power in short bursts. Cathodes with enhanced conductivity (e.g., CoS₂/CNTs composites) show superior pulse performance [1].
    • Cycling Stability Tests: Batteries are cycled numerous times (e.g., 1000 cycles) to measure capacity retention, a key metric for long-duration energy storage [2].

Experimental Workflow for Battery Testing

The diagram below outlines a general workflow for developing and testing a new cathode material, synthesizing the key experimental steps discussed in the research.

G Start Start: Material Synthesis A Fabricate Electrode (e.g., Tape-Casting, Plasma Spraying) Start->A B Assemble Battery Cell (Anode, Separator/Electrolyte, Cathode) A->B C Thermally Activate Battery (350°C to 550°C) B->C D Perform Electrochemical Tests C->D E1 Discharge Profile Analysis D->E1 E2 Pulse Discharge Testing D->E2 E3 Long-Term Cycling Test D->E3 F Analyze Data & Phase Evolution E1->F E2->F E3->F End Report Performance Metrics F->End

Application Context of Sulfides

While specific data for this compound is lacking, understanding its role in newer battery systems provides useful context.

  • Role in K-Na/S Batteries: this compound (Na₂S₂) and potassium disulfide (K₂S₂) are solid discharge products in conventional metal-sulfur batteries. Their formation limits capacity and kinetics. Recent research focuses on new electrolyte formulations (e.g., acetamide/ɛ-caprolactam mixture) that can dissolve these disulfides and related sulfides. Keeping them in solution prevents the formation of solid phases with low ionic diffusivity, significantly enhancing reaction kinetics and enabling higher specific capacity [2].
  • Comparison with Other Sulfides: The established metal sulfides (FeS₂, CoS₂) are valued as primary cathode active materials in thermal batteries. In contrast, this compound is often discussed as an intermediate or product in the reaction pathway of a sulfur-based cathode in alkali metal-sulfur batteries. Its value lies in its favorable solubility properties in advanced electrolytes, which is a different approach to improving battery performance [2].

References

×

Other CAS

22868-13-9

Wikipedia

Sodium disulfide

General Manufacturing Information

Sodium sulfide (Na2(S2)): INACTIVE

Dates

Last modified: 02-18-2024

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